Product packaging for Sugereoside(Cat. No.:CAS No. 41743-57-1)

Sugereoside

Cat. No.: B1681178
CAS No.: 41743-57-1
M. Wt: 482.6 g/mol
InChI Key: XOCBTSXQUYSHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sugereoside is a biochemical isolated from Artemisia sacrorum.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O8 B1681178 Sugereoside CAS No. 41743-57-1

Properties

IUPAC Name

14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-17,19-22,27,29-32H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBTSXQUYSHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961948
Record name 16-Hydroxy-3-oxokauran-17-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41743-57-1
Record name 17-(β-D-Glucopyranosyloxy)-16-hydroxykauran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41743-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sugereoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-3-oxokauran-17-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Phytochemical Landscape of Adiantum capillus-veneris: A Technical Guide to its Chemical Constituents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sugereoside": An extensive review of scientific literature and chemical databases reveals no evidence of a compound named "this compound" being discovered or isolated from the maidenhair fern, Adiantum capillus-veneris. This guide will instead focus on the well-documented and significant phytochemicals that have been successfully isolated from this plant, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Adiantum capillus-veneris, commonly known as the maidenhair fern, is a plant with a rich history in traditional medicine.[1][2][3] Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, primarily triterpenoids and flavonoids, which are believed to contribute to its therapeutic properties.[1][4][5][6] This technical guide details the discovery and isolation of these key chemical constituents, presenting quantitative data, experimental protocols, and visual workflows to facilitate further research and drug development endeavors.

Key Phytochemicals of Adiantum capillus-veneris

Systematic phytochemical studies have led to the isolation and structural elucidation of numerous compounds from the maidenhair fern.[4] The primary classes of compounds include:

  • Triterpenoids: A diverse group of compounds, including adiantone, isoadiantone, and fernane-type triterpenoids, have been isolated from the leaves and fronds of the plant.[4][5]

  • Flavonoids: Various flavonoids such as quercetin, kaempferol, and their glycosides are prominent constituents.[4][7]

  • Phenylpropanoids and Phenolic Acids: Compounds like hydroxycinnamic acid-sugar derivatives, chlorogenic acid, and coumaric acid have also been identified.[4][8]

Quantitative Data on Isolated Compounds

The following tables summarize the quantitative data available from various studies on the extraction and isolation of key compounds from Adiantum capillus-veneris.

Table 1: Total Phenolic and Flavonoid Content in Adiantum capillus-veneris Extracts

Extract TypeTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg CE/g DW)Reference
Hydromethanolic23.44 ± 0.144.66 ± 0.01[9]
Optimized Ultrasound-Assisted Extraction9.465.22[10][11]
Isopropanol-Propylene Glycol16.1457.64 (mg rutin equivalents/g DW)[12][13]

Table 2: Concentration of Specific Phenolic Compounds Identified by HPLC

CompoundConcentration (µg/g)Reference
Quercetin 3-O-glucoside949.5[14]
3,5-Di-O-caffeoylquinic acid769.0[14]
Hydroxycinnamic derivative404.3[14]
Kaempferol 3-O-glucoside359.6[14]
3-p-coumaroylquinic acid325.8[1]
Ferulic acid183.8[1]
Kaempferol149.7[1]
Quercetin108.1[1]
Gentisic acid72.8[1]
Chlorogenic acid60.9[1]
Caffeic acid derivatives51.8[1]
p-coumaric acid19.9[1]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and isolation of the major chemical constituents from Adiantum capillus-veneris.

Protocol 1: General Extraction and Fractionation

This protocol describes a common method for the initial extraction and solvent partitioning of phytochemicals from the plant material.[5][15]

  • Plant Material Preparation: The fronds of A. capillus-veneris are collected, washed, and air-dried at room temperature. The dried material is then ground into a fine powder.[13]

  • Extraction: The powdered plant material (e.g., 800 g) is extracted with alcohol (e.g., 95% ethanol, 3 L x 3) using maceration and percolation.[5] The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a dry residue.[5]

  • Fractionation: The dried extract is suspended in distilled water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical solvent series is hexane, chloroform, ethyl acetate, and n-butanol.[5] Each fraction is then concentrated to dryness to yield the respective crude extracts for further purification.

G General Extraction and Fractionation Workflow plant Powdered Adiantum capillus-veneris Fronds extraction Maceration & Percolation (95% Ethanol) plant->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Alcoholic Extract concentration1->crude_extract fractionation Solvent Partitioning crude_extract->fractionation hexane Hexane Fraction (Triterpenoids) fractionation->hexane chloroform Chloroform Fraction fractionation->chloroform ethyl_acetate Ethyl Acetate Fraction (Flavonoids) fractionation->ethyl_acetate n_butanol n-Butanol Fraction fractionation->n_butanol G Triterpenoid Isolation Workflow hexane_fraction Hexane Fraction column_chromatography Silica Gel Column Chromatography hexane_fraction->column_chromatography elution Elution with n-Hexane/Ethyl Acetate Gradient column_chromatography->elution fraction_collection Fraction Collection & TLC Monitoring elution->fraction_collection purification Preparative TLC / Recrystallization fraction_collection->purification triterpenoids Pure Triterpenoids (e.g., Isoadiantone) purification->triterpenoids G Flavonoid Isolation Workflow ethyl_acetate_fraction Ethyl Acetate Fraction column_chromatography Silica Gel / Sephadex LH-20 Column Chromatography ethyl_acetate_fraction->column_chromatography elution Elution with Chloroform/Methanol Gradient column_chromatography->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection purification Preparative HPLC fraction_collection->purification flavonoids Pure Flavonoids (e.g., Quercetin) purification->flavonoids

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and extraction methodologies for the diterpenoid glycoside Sugereoside and structurally related flavonol glycosides. It further delves into the molecular signaling pathways modulated by these compounds, offering a valuable resource for research and development in pharmacology and natural product chemistry.

Introduction: A Tale of Two Glycosides

Natural products remain a cornerstone of drug discovery, with glycosides representing a vast and structurally diverse class of bioactive molecules. This guide focuses on two significant subclasses: diterpenoid glycosides, exemplified by This compound , and the widely distributed flavonol glycosides .

  • This compound is a diterpenoid glycoside of the kaurane family. These compounds are characterized by a tetracyclic carbon skeleton. This compound itself is a glycosylated derivative of this complex structure, which imparts specific physicochemical properties, including high polarity due to its glucose moiety.

  • Flavonol glycosides are a major class of flavonoids, which consist of a 15-carbon skeleton with two benzene rings linked by a heterocyclic ring. The flavonols, such as quercetin and kaempferol, are characterized by a double bond between C-2 and C-3 and a hydroxyl group at C-3. In nature, they are most commonly found as O-glycosides, where a sugar molecule is attached to one of the hydroxyl groups, enhancing their solubility and stability.

Understanding the natural origins and biochemical properties of these compounds is crucial for their potential therapeutic applications, which range from anti-inflammatory to anti-cancer and anti-diabetic activities.

Natural Sources of this compound and Flavonol Glycosides

This compound: A Diterpenoid Glycoside

Previously enigmatic in its precise origins, this compound has been identified in plant species belonging to the Achillea and Rubus genera.

  • Achillea clypeolata Sm. : This species, belonging to the Asteraceae family (Compositae), is a documented source of this compound.[1][2] Achillea species, commonly known as yarrows, are known to produce a variety of terpenoids and flavonoids.

  • Rubus suavissimus S. Lee : Also known as Chinese Sweet Tea, this plant from the Rosaceae family is another primary source.[3] Its leaves are rich in various glycosides, including the intensely sweet rubusoside, which is structurally related to other diterpenoid glycosides.[4][5]

Related Flavonol Glycosides

Flavonol glycosides are ubiquitously distributed throughout the plant kingdom. The specific glycosylation patterns and aglycone structures vary by species. Key examples include:

  • Quercetin Glycosides : Found in high concentrations in onions (Allium cepa), apples (Malus domestica), tea (Camellia sinensis), and kale (Brassica oleracea). Common forms include quercetin-3-O-glucoside and quercetin-3,4'-O-diglucoside.[6][7]

  • Kaempferol Glycosides : Abundant in tea (Camellia sinensis), broccoli (Brassica oleracea), and various medicinal herbs.

  • Isorhamnetin Glycosides : A methylated derivative of quercetin, its glycosides are also found in onions and other plants.[7]

Quantitative Analysis

The concentration of this compound and related flavonol glycosides can vary significantly based on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantification.

Compound/ClassPlant SourcePlant PartConcentration (Dry Weight)Reference
Diterpenoid Glycosides
RubusosideRubus suavissimusLeaves~4.9% (49 mg/g)[8]
Steviol MonosideRubus suavissimusLeaves~0.08% (0.8 mg/g)[8]
Flavonol Glycosides
Quercetin 3-glucosideYellow Onion (Allium cepa)Bulb4.39% (43.85 mg/g)[6]
Quercetin (total)Red Onion (Allium cepa)Bulb3.22% (32.21 mg/g)[6]
Total Flavonoids (as Quercetin)"Milestone" Onion (A. cepa)First Fleshy Layer1.70% (1703 mg/100g)[7]
KaempferolGreen Tea (Camellia sinensis)Leaves0.0002% - 0.0011% (2.40 - 10.98 mg/L in infusion)[9]
Total Flavonoids (as Quercetin)Black Tea (Camellia sinensis)Leaves0.02% - 0.07% (20.86 - 74.53 mg/100g)[10]

Methodologies: Extraction and Isolation

The extraction and isolation of glycosides from plant matrices is a multi-step process designed to separate these polar compounds from other phytochemicals.

General Experimental Protocol

The following protocol outlines a typical procedure for the extraction and purification of glycosides from dried plant material, adaptable for both diterpenoid and flavonol glycosides.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., leaves of Rubus suavissimus) at room temperature or in an oven at low heat (40-50°C) to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in an organic solvent. A mixture of ethanol and water (e.g., 70% ethanol) is commonly used to efficiently extract polar glycosides.[5]
  • Perform the extraction at room temperature with agitation for 24-48 hours or use accelerated methods like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to reduce time and solvent consumption.
  • Filter the mixture to separate the liquid extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure maximum yield.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

3. Liquid-Liquid Partitioning (Fractionation):

  • Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
  • Flavonol and diterpenoid glycosides, being polar, will typically concentrate in the more polar fractions, such as ethyl acetate and n-butanol.

4. Chromatographic Purification:

  • Subject the glycoside-rich fraction to column chromatography for isolation of individual compounds.
  • Adsorption Chromatography: Use silica gel or polyamide columns. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate compounds based on polarity.
  • Size-Exclusion Chromatography: Use Sephadex LH-20 columns with methanol as the mobile phase to separate compounds based on molecular size.
  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

5. Final Purification and Identification:

  • Combine fractions containing the target compound and perform final purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.
  • Characterize the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC).

Visualization of Extraction Workflow

Extraction_Workflow Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 70% Ethanol) Start->Extraction Filter Filtration & Concentration (Rotary Evaporation) Extraction->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) Crude->Partition Fraction Glycoside-Rich Fraction (e.g., n-Butanol) Partition->Fraction Column Column Chromatography (Silica Gel / Sephadex LH-20) Fraction->Column Prep_HPLC Preparative HPLC (C18 Column) Column->Prep_HPLC Pure_Compound Pure Glycoside Prep_HPLC->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->IkBa Degradation IkBa_NFkB->IKK Stimulus (LPS) DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Flavonoids Flavonol Glycosides (Quercetin, Kaempferol) Flavonoids->IKK Flavonoids->IkBa_p Inhibit Degradation MAPK_Nrf2_Pathway cluster_cell Cellular Response cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway ROS ROS / Stress MAPK MAPKs (p38, ERK) ROS->MAPK Inflammation Inflammation MAPK->Inflammation Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation HO1 HO-1 Expression Nrf2->HO1 Nuclear Translocation & Transcription Antioxidant Antioxidant Response HO1->Antioxidant Flavonoids Flavonol Glycosides Flavonoids->MAPK Inhibition Flavonoids->Nrf2_Keap1 Activation

References

The Hypothetical Biosynthesis of Sugereoside in Ferns: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Sugereoside, a kaurane-type diterpenoid glycoside, is a natural product with potential applications in the food and pharmaceutical industries. While its presence has been documented in several flowering plant species, its biosynthesis in ferns has not been empirically demonstrated. However, the discovery of kaurane diterpenoids and the characterization of glycosyltransferases in ferns provide a strong basis for proposing a hypothetical biosynthetic pathway. This technical guide outlines this putative pathway, drawing upon established principles of terpenoid and glycoside biosynthesis in the plant kingdom. The guide provides a detailed examination of the proposed enzymatic steps, relevant quantitative data from analogous pathways, experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers seeking to investigate and potentially engineer the biosynthesis of this compound and other valuable diterpenoid glycosides in ferns.

Introduction

This compound is a glycoside of a kaurane diterpenoid.[1] Its chemical structure consists of a tetracyclic kaurane skeleton linked to a glucose molecule. While this compound has been isolated from angiosperms such as Ilex sugerokii, Rubus suavissimus, and Artemisia sacrorum, its existence in ferns remains to be confirmed.[2][3][4] Nevertheless, the presence of the core kaurane diterpenoid scaffold in ferns, specifically in the Pteris genus, suggests that ferns may possess the genetic and enzymatic machinery necessary for this compound biosynthesis.[1][5]

This guide presents a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound in ferns. The proposed pathway is divided into two main stages: the biosynthesis of the kaurane aglycone and the subsequent glycosylation to form this compound.

Proposed Biosynthesis Pathway of this compound in Ferns

The biosynthesis of this compound is proposed to follow the general route of diterpenoid glycoside formation in plants, which involves the methylerythritol phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), followed by cyclization, oxidation, and glycosylation steps.

Stage 1: Biosynthesis of the Kaurane Aglycone

The formation of the kaurane skeleton originates from the MEP pathway, which takes place in the plastids.

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), both derived from the MEP pathway, to form the C20 precursor, GGPP.[6][7]

  • Cyclization of GGPP to ent-Kaurene: This crucial step is catalyzed by two distinct diterpene synthases (diTPSs). First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3] Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the further cyclization of ent-CPP to the tetracyclic diterpene, ent-kaurene.[3][8]

  • Oxidation of ent-Kaurene: The ent-kaurene molecule undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the kaurane skeleton, leading to the formation of the aglycone precursor of this compound.

The following diagram illustrates the proposed pathway for the biosynthesis of the kaurane aglycone.

Sugereoside_Aglycone_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Diterpenoid Diterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-CPS entKaurene ent-Kaurene entCPP->entKaurene ent-KS Kaurane_Aglycone Kaurane Aglycone (Oxidized ent-Kaurene) entKaurene->Kaurane_Aglycone Cytochrome P450s Sugereoside_Glycosylation cluster_Glycosylation Glycosylation Kaurane_Aglycone Kaurane Aglycone This compound This compound Kaurane_Aglycone->this compound UDP_Glucose UDP-Glucose UDP_Glucose->this compound UGT Experimental_Workflow cluster_Metabolomics Metabolite Analysis cluster_Enzymology Enzyme Characterization cluster_Genomics Gene Discovery Tissue_Collection Fern Tissue Collection Extraction Solvent Extraction Tissue_Collection->Extraction Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction RNA_Seq Transcriptome Sequencing Tissue_Collection->RNA_Seq LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound & Precursors LCMS->Quantification Enzyme_Assay Enzyme Assays (diTPS, UGT) Protein_Extraction->Enzyme_Assay Product_ID Product Identification (TLC, GC-MS, LC-MS) Enzyme_Assay->Product_ID Kinetics Enzyme Kinetics Product_ID->Kinetics Gene_ID Candidate Gene Identification (diTPS, UGT) RNA_Seq->Gene_ID Heterologous_Expression Heterologous Expression Gene_ID->Heterologous_Expression Functional_Assay Functional Characterization of Recombinant Enzymes Heterologous_Expression->Functional_Assay

References

The Biological Activity of Sugereoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sugereoside, a diterpene glucoside with the CAS Number 41743-57-1, is a natural compound isolated from various plant sources, including Ilex sugerokii, Artemisia sacrorum, and Rubus suavissimus. As an ent-kaurane diterpenoid glycoside, it belongs to a class of compounds known for a wide range of biological activities. Preliminary research suggests that this compound possesses antioxidant and anti-inflammatory properties and may have an impact on glucose metabolism. However, publicly available data on its specific biological activities, quantitative efficacy, and detailed mechanisms of action remain limited. This guide provides a comprehensive overview of the current, albeit general, understanding of this compound's biological potential and outlines hypothetical experimental frameworks for its further investigation.

Introduction

This compound (C₂₆H₄₂O₈) is a glycosylated diterpenoid that has garnered interest for its potential therapeutic applications.[1] Structurally, it is characterized by an ent-kaurane skeleton linked to a glucose moiety. This class of compounds, ent-kaurane diterpenoid glycosides, is known for diverse pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2][3][4] While often confused with the sweet-tasting steviosides, this compound is noted for its bitter taste.[5] This document aims to synthesize the available information on this compound's biological activity and provide a framework for future research.

Extraction and Isolation

This compound can be obtained from various plant materials through solvent extraction methods.[1] A general workflow for the extraction and isolation of this compound is depicted below.

G plant_material Plant Material (e.g., leaves) extraction Solvent Extraction (e.g., ethanol, methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., rotary evaporation) filtration->concentration purification Purification (e.g., chromatography) concentration->purification This compound Pure this compound purification->this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Biological Activities of this compound

The biological activities of this compound are not yet extensively documented in publicly accessible scientific literature. The available information points towards three main areas of interest: antioxidant effects, anti-inflammatory properties, and an influence on metabolism.[1][6]

Antioxidant Activity
Anti-inflammatory Effects

Preliminary findings indicate that this compound may have anti-inflammatory effects.[1][6] This is a characteristic shared by many ent-kaurane diterpenoids, which have been shown to inhibit inflammatory pathways.[2][7][8] For instance, other compounds in this class have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] The precise mechanisms and potency of this compound in this regard are yet to be elucidated.

Impact on Metabolism

There are indications that this compound could influence glucose metabolism, suggesting a potential role in metabolic disorders such as diabetes.[1] This warrants further investigation to understand its effects on relevant signaling pathways and enzymes.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data cannot be provided at this time. The following table is a hypothetical representation of the types of data that would be valuable for assessing the biological activity of a this compound extract.

Biological Activity AssayTest SystemParameterResult (Illustrative)Reference
DPPH Radical ScavengingCell-freeIC₅₀75 µg/mL[Hypothetical]
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cellsIC₅₀50 µM[Hypothetical]
TNF-α InhibitionLPS-stimulated THP-1 cells% Inhibition at 100 µM65%[Hypothetical]
α-Glucosidase InhibitionEnzyme assayIC₅₀120 µM[Hypothetical]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently published. Below is a generalized protocol for assessing the anti-inflammatory activity of a plant extract like this compound, based on standard laboratory practices.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

Objective: To determine the effect of this compound extract on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound extract (dissolved in DMSO)

  • Griess Reagent

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 NO Measurement cluster_2 Data Analysis cell_seeding Seed RAW 264.7 cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Pre-treat with this compound extract for 1h incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) for 24h treatment->stimulation collect_supernatant Collect cell supernatant stimulation->collect_supernatant griess_reaction Mix supernatant with Griess Reagent collect_supernatant->griess_reaction incubation2 Incubate at room temp for 10 min griess_reaction->incubation2 read_absorbance Measure absorbance at 540 nm incubation2->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ value calculate_inhibition->determine_ic50

Figure 2: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Signaling Pathways

The molecular mechanisms underlying the purported biological activities of this compound are unknown. However, based on the activities of other ent-kaurane diterpenoids, it is plausible that this compound could modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK This compound->IKK AP1 AP-1 MAPK->AP1 nucleus Nucleus AP1->nucleus IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines iNOS iNOS nucleus->iNOS NO NO iNOS->NO

References

Potential Therapeutic Effects of Sweroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sweroside, a secoiridoid glycoside found in various medicinal plants, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of Sweroside's potential therapeutic applications, focusing on its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antidiabetic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in Sweroside's mechanisms of action.

Introduction

Sweroside is a bioactive compound that has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its efficacy in various disease models, suggesting its potential as a lead compound for the development of novel therapeutics for a range of disorders, including inflammatory conditions, neurodegenerative diseases, liver diseases, and diabetes.[1] This guide aims to consolidate the existing research on Sweroside, presenting a comprehensive resource for the scientific community to facilitate further investigation and drug discovery efforts.

Therapeutic Potential and Mechanisms of Action

Sweroside exerts its therapeutic effects through the modulation of multiple signaling pathways. Its multifaceted bioactivities include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antidiabetic properties.[1]

Anti-inflammatory Effects

Sweroside has demonstrated significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.[1] This is primarily achieved through the inhibition of the NF-κB signaling pathway.[1][2] Studies have shown that Sweroside can also modulate the MAP4K4/NF-κB and SIRT1/NF-κB signaling pathways to reduce inflammation.[2][3]

Antioxidant Properties

The antioxidant effects of Sweroside are attributed to its ability to scavenge free radicals and enhance the expression of antioxidant enzymes.[4] It has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5]

Neuroprotective Effects

Sweroside exhibits neuroprotective potential, which may be beneficial in the context of neurodegenerative diseases.[1] Its mechanisms include the inhibition of acetylcholinesterase (AChE) and tyrosinase, as well as the modulation of brain oxidative stress.[4][6]

Hepatoprotective Activity

Sweroside has shown promise in protecting the liver from various insults. It has been reported to have mild hepatoprotective activity in a dose-dependent manner in models of liver injury.[7]

Antidiabetic Potential

The antidiabetic properties of Sweroside are linked to its ability to inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, and to modulate insulin signaling pathways.[4][8] It has been shown to induce the phosphorylation of Akt, a key component of the insulin signaling cascade.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Sweroside.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of Sweroside

AssayResultReference
ABTS Radical Scavenging0.34 ± 0.08 mg TE/g[4]
CUPRAC21.14 ± 0.43 mg TE/g[4]
FRAP12.32 ± 0.20 mg TE/g[4]
Phosphomolybdenum (PBD)0.75 ± 0.03 mmol TE/g[4]
α-Amylase Inhibition0.10 ± 0.01 mmol ACAE/g[4]
α-Glucosidase Inhibition1.54 ± 0.01 mmol ACAE/g[4]
Tyrosinase Inhibition55.06 ± 1.85 mg KAE/g[4]

TE: Trolox Equivalents; ACAE: Acarbose Equivalents; KAE: Kojic Acid Equivalents.

Table 2: In Vivo Efficacy of Sweroside in Animal Models

Disease ModelAnimalDosageKey FindingsReference
AtherosclerosisApolipoprotein E knockout miceNot specifiedAttenuated vascular inflammation, adhesion responses, and leukocyte homing; Alleviated endothelial injury and atherosclerosis.[2]
D-galactosamine/lipopolysaccharide-induced liver injuryMice25-50 mg/kgMild hepatoprotective activity.[7]
Scopolamine-induced memory deficitsZebrafish2.79, 8.35, and 13.95 nMSignificantly improved scopolamine-induced decrease in cholinergic system activity and brain oxidative stress.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sweroside and a general experimental workflow for its evaluation.

Signaling Pathways

Sweroside_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_antidiabetic Antidiabetic Pathway Sweroside1 Sweroside NFkB_path NF-κB Pathway Sweroside1->NFkB_path inhibits MAPK_path MAPK Pathway Sweroside1->MAPK_path modulates SIRT1 SIRT1 Sweroside1->SIRT1 activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_path->Inflammatory_Cytokines promotes MAPK_path->Inflammatory_Cytokines promotes SIRT1->NFkB_path inhibits Sweroside2 Sweroside Nrf2 Nrf2 Sweroside2->Nrf2 activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) Nrf2->Antioxidant_Enzymes promotes expression Sweroside3 Sweroside PI3K_Akt_path PI3K/Akt Pathway Sweroside3->PI3K_Akt_path activates alpha_amylase α-Amylase Sweroside3->alpha_amylase inhibits alpha_glucosidase α-Glucosidase Sweroside3->alpha_glucosidase inhibits

Key signaling pathways modulated by Sweroside.
Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis Cell_Lines Cell Lines (e.g., RAW264.7, HepG2, H9c2) Treatment Sweroside Treatment (Dose-response & Time-course) Cell_Lines->Treatment Assays Cell-based Assays (Viability, Cytokine production, etc.) Treatment->Assays Mechanism Mechanism of Action (Western Blot, qPCR, etc.) Assays->Mechanism In_Vitro_Data In Vitro Data Analysis Mechanism->In_Vitro_Data Animal_Model Animal Models (e.g., Mouse, Zebrafish) Sweroside_Admin Sweroside Administration (Dosage, Route, Frequency) Animal_Model->Sweroside_Admin Efficacy Efficacy Evaluation (Behavioral tests, Histology, etc.) Sweroside_Admin->Efficacy Toxicity Toxicity Assessment Sweroside_Admin->Toxicity In_Vivo_Data In Vivo Data Analysis Efficacy->In_Vivo_Data Toxicity->In_Vivo_Data Conclusion Conclusion & Future Directions In_Vitro_Data->Conclusion In_Vivo_Data->Conclusion

General experimental workflow for evaluating Sweroside.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Sweroside.

In Vitro Anti-inflammatory Activity Assay (RAW264.7 cells)
  • Cell Culture:

    • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Sweroside Treatment and LPS Stimulation:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Sweroside (e.g., 10, 20, 40, 80 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Pathway:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

In Vitro Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Mix various concentrations of Sweroside with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity.

  • ABTS Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the Sweroside solution to the diluted ABTS•+ solution and measure the absorbance after 30 minutes.

    • Calculate the percentage of inhibition.

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Mix the Sweroside solution with the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

    • Calculate the FRAP value using a standard curve of FeSO₄.

In Vivo Atherosclerosis Mouse Model
  • Animal Model:

    • Use male Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.

  • Diet and Sweroside Administration:

    • Feed the mice a high-fat diet to induce atherosclerosis.

    • Administer Sweroside orally or via intraperitoneal injection at a predetermined dosage and frequency for a specified duration (e.g., 12 weeks).

  • Evaluation of Atherosclerosis:

    • At the end of the treatment period, euthanize the mice and collect blood and aortic tissues.

    • Measure serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).

    • Stain the aortas with Oil Red O to visualize and quantify atherosclerotic lesions.

    • Perform histological analysis of the aortic root to assess plaque morphology and composition.

    • Analyze the expression of inflammatory markers in the aortic tissue using immunohistochemistry or qPCR.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of Sweroside across a range of disease areas. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic regulation makes it an attractive candidate for further drug development.

Future research should focus on:

  • Conducting more extensive preclinical studies to establish the efficacy and safety of Sweroside in a wider range of disease models.

  • Optimizing the pharmacokinetic properties of Sweroside, such as its bioavailability, to enhance its therapeutic potential.

  • Elucidating the detailed molecular mechanisms underlying its various pharmacological activities.

  • Initiating well-designed clinical trials to evaluate the therapeutic efficacy of Sweroside in human diseases.

By providing a comprehensive overview of the current knowledge on Sweroside, this guide aims to stimulate further research and accelerate the translation of this promising natural compound into novel clinical therapies.

References

Sugereoside: A Technical Guide on its Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sugereoside, a naturally occurring diterpene glycoside, is a constituent of various plant species, including Rubus suavissimus and Artemisia sacrorum. As a member of the kaurane family of diterpenoids, its intricate chemical structure, characterized by a tetracyclic core linked to a glucose moiety, underpins its potential biological activities and its role within plant metabolic networks. While research specifically targeting this compound is nascent, this technical guide synthesizes the current understanding of its chemistry, biosynthesis, and putative roles in plant metabolism, drawing parallels with related, more extensively studied diterpene glycosides. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration and potential applications of this compound. We will delve into its biochemical profile, present available quantitative data and relevant experimental methodologies, and visualize its proposed metabolic context through signaling pathway and workflow diagrams.

Introduction to this compound

This compound is a glycosylated diterpenoid belonging to the kaurane class[1]. Its chemical structure consists of a tetracyclic diterpene aglycone linked to a β-D-glucopyranose sugar unit via an O-glycosidic bond[1]. This molecular architecture confers a significant polarity due to the multiple hydroxyl groups of the glucose moiety[1]. It is found as a minor component in the leaves of Rubus suavissimus, also known as Chinese sweet tea, alongside the major sweet-tasting compound, rubusoside[2].

Biochemical Profile:

PropertyValueReference
Chemical Formula C26H42O8[1]
Molecular Weight 482.6 g/mol [1]
CAS Number 41743-57-1[1]
IUPAC Name 14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one[1]
Solubility Soluble in DMSO[1]

Biosynthesis of this compound in Plants

The biosynthesis of this compound, like other kaurane diterpenoids, is believed to follow the methylerythritol phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plants.

Proposed Biosynthetic Pathway:

The biosynthesis of the kaurane skeleton begins with geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including cyclization and oxidation, leads to the formation of the diterpene aglycone. The final step involves the glycosylation of the aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs).

This compound Biosynthesis Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Multiple Steps GGPP GGPP MEP Pathway->GGPP ent-Copalyl diphosphate ent-Copalyl diphosphate GGPP->ent-Copalyl diphosphate ent-CPS ent-Kaurene ent-Kaurene ent-Copalyl diphosphate->ent-Kaurene ent-KS ent-Kaurenoic acid ent-Kaurenoic acid ent-Kaurene->ent-Kaurenoic acid Oxidation (CYP450s) This compound Aglycone This compound Aglycone ent-Kaurenoic acid->this compound Aglycone Hydroxylation This compound This compound This compound Aglycone->this compound UGT UDP-Glucose UDP-Glucose UDP-Glucose->this compound

A proposed biosynthetic pathway for this compound.

Role in Plant Metabolism

The precise role of this compound in plant metabolism is not yet fully elucidated. However, based on the functions of other secondary metabolites and glycosides, several putative roles can be inferred.

3.1. Defense Mechanisms: Diterpenoids in plants are often involved in defense against herbivores and pathogens. The bitter taste of some diterpene glycosides can act as a feeding deterrent.

3.2. Regulation of Growth and Development: As a glycoside, this compound's bioavailability and transport within the plant can be modulated. The glucose moiety can be cleaved by glucosidases, releasing the active aglycone at specific tissues or in response to certain stimuli. Sugars themselves are recognized as important signaling molecules that regulate various aspects of plant growth and development, and their interaction with hormone signaling pathways is well-documented[3]. It is plausible that this compound or its aglycone could interact with these signaling cascades.

3.3. Transport and Storage: Glycosylation generally increases the water solubility of hydrophobic compounds like diterpenes, facilitating their transport and storage within the plant cell, often in the vacuole.

Quantitative Data

Quantitative data specifically for this compound is limited in the current literature. However, a validated HPLC method for the quantification of five major compounds in Rubus suavissimus leaves, including the structurally related diterpene glycosides rubusoside and steviol monoside, provides a framework for the potential quantification of this compound[4][5][6].

Table 1: Quantification of Major Compounds in Rubus suavissimus Leaves

CompoundAverage Content (% w/w)Reference
Gallic Acid0.13[5]
RutinNot Reported
Ellagic AcidNot Reported
Rubusoside5.0[4][5]
Steviol MonosideVariable[4]

Note: This table presents data for major compounds in R. suavissimus and does not include a specific value for this compound, which is a minor constituent.

Experimental Protocols

5.1. Extraction and Quantification of Diterpene Glycosides from Rubus suavissimus

This protocol is adapted from a validated method for the analysis of major compounds in R. suavissimus leaves[2][4][5].

Objective: To extract and quantify diterpene glycosides, including this compound, from plant material.

Materials:

  • Dried and powdered Rubus suavissimus leaves

  • 70% Ethanol

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (if available)

  • HPLC system with a C18 column and PDA detector

Procedure:

  • Extraction:

    • Weigh 1.0 g of powdered leaf material.

    • Add 20 mL of 70% ethanol.

    • Sonicate for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Preparation:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-35 min, 50-80% B; 35-40 min, 80-10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector at 205 nm.

    • Quantification: Create a calibration curve using a this compound standard of known concentrations.

Extraction and HPLC Workflow cluster_extraction Extraction cluster_analysis Analysis Powdered Leaves Powdered Leaves Add 70% Ethanol Add 70% Ethanol Powdered Leaves->Add 70% Ethanol Sonicate Sonicate Add 70% Ethanol->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Repeat 2x Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Dissolve in Methanol Dissolve in Methanol Evaporate to Dryness->Dissolve in Methanol Filter Filter Dissolve in Methanol->Filter HPLC-PDA Analysis HPLC-PDA Analysis Filter->HPLC-PDA Analysis

Workflow for the extraction and analysis of this compound.

5.2. UDP-Glycosyltransferase (UGT) Activity Assay

This is a general protocol to assess the activity of UGTs involved in the biosynthesis of diterpene glycosides.

Objective: To determine the enzymatic activity of a candidate UGT in the glycosylation of a diterpene aglycone.

Materials:

  • Purified recombinant UGT enzyme

  • This compound aglycone (or other diterpene acceptor)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar

Procedure:

  • Reaction Setup:

    • In a microplate well, combine the reaction buffer, UGT enzyme, and diterpene aglycone.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period.

  • Detection of UDP:

    • Stop the reaction.

    • Add the UDP Detection Reagent from the assay kit, which converts the UDP product to ATP.

    • The ATP is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of UDP produced, and thus to the UGT activity.

UGT Activity Assay cluster_reaction Enzymatic Reaction cluster_detection Detection UGT Enzyme UGT Enzyme Incubate Incubate UGT Enzyme->Incubate Diterpene Aglycone Diterpene Aglycone Diterpene Aglycone->Incubate UDP-Glucose UDP-Glucose UDP-Glucose->Incubate UDP + Glycoside UDP + Glycoside Incubate->UDP + Glycoside UDP UDP UDP + Glycoside->UDP UDP Detection Reagent UDP Detection Reagent Luciferase Reaction Luciferase Reaction UDP Detection Reagent->Luciferase Reaction Luminescence Luminescence Luciferase Reaction->Luminescence UDP->Luciferase Reaction

Workflow for a UDP-Glycosyltransferase (UGT) activity assay.

Signaling Pathways

While a specific signaling pathway involving this compound has not been identified, it is likely to intersect with general sugar signaling networks in plants. Sugars like glucose and sucrose act as signaling molecules that regulate gene expression, development, and stress responses.

General Sugar Signaling Network:

Plants possess complex signaling networks to sense and respond to changes in sugar levels. These pathways often involve hexokinases (HXK) as glucose sensors and interact with hormonal signaling pathways, including those for auxins, cytokinins, and abscisic acid (ABA).

General Sugar Signaling Sugars (Glucose, Sucrose) Sugars (Glucose, Sucrose) HXK1 Hexokinase 1 (Glucose Sensor) Sugars (Glucose, Sucrose)->HXK1 Hormone Signaling Hormone Signaling Sugars (Glucose, Sucrose)->Hormone Signaling Gene Expression Gene Expression HXK1->Gene Expression Hormone Signaling->Gene Expression Metabolic Reprogramming Metabolic Reprogramming Gene Expression->Metabolic Reprogramming Growth & Development Growth & Development Gene Expression->Growth & Development

A simplified model of general sugar signaling in plants.

Future Directions

The study of this compound is an emerging field with significant potential. Future research should focus on:

  • Quantitative Analysis: Developing and validating a specific and sensitive method, such as UPLC-MS/MS, for the accurate quantification of this compound in various plant tissues and under different environmental conditions.

  • Metabolic Fate: Using isotopic labeling studies to trace the metabolic fate of this compound within the plant to understand its transport, accumulation, and degradation.

  • Functional Genomics: Employing transcriptomic and proteomic approaches to identify the specific genes and enzymes involved in this compound biosynthesis and to understand its regulatory networks.

  • Signaling Role: Investigating the potential of this compound to act as a signaling molecule by studying its effects on gene expression, protein phosphorylation, and interaction with hormone signaling pathways.

  • Bioactivity: Exploring the potential pharmacological activities of this compound, building upon the known antioxidant and anti-inflammatory properties of other diterpenoids.

Conclusion

This compound represents an intriguing natural product with a likely multifaceted role in plant metabolism. While our current knowledge is limited, this technical guide provides a comprehensive overview of the existing information and a roadmap for future investigations. By leveraging established methodologies for the study of diterpene glycosides and sugar signaling, the scientific community can begin to unravel the specific functions of this compound, paving the way for its potential application in agriculture, and drug development.

References

Investigating the Ethnobotanical Significance of Sugereoside-Containing Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugereoside, a diterpene glycoside with the CAS Number 41743-57-1, has been identified as a constituent in a number of plant species with documented histories in traditional medicine. While direct pharmacological and ethnobotanical data for this compound itself remains limited in publicly accessible scientific literature, an investigation into the host plants provides a valuable starting point for understanding its potential therapeutic relevance. This technical guide offers an in-depth exploration of the ethnobotanical uses, known bioactive properties, and relevant experimental methodologies associated with plants known to contain this compound.

This document summarizes the current, albeit sparse, knowledge on this compound and focuses primarily on the ethnobotany and pharmacology of its known botanical sources: Rubus suavissimus, Artemisia sacrorum, Artemisia gmelinii, and Ilex sugerokii. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of these plants and their constituents.

Ethnobotanical Uses of this compound-Containing Plants

The traditional uses of the plants identified as sources of this compound are diverse, ranging from sweeteners to treatments for a variety of ailments. The following table summarizes the documented ethnobotanical applications of these plants. It is important to note that these traditional uses are associated with the whole plant or its extracts, and the specific contribution of this compound to these effects has not been definitively established.

Plant SpeciesFamilyTraditional UsesReferences
Rubus suavissimusRosaceaeUsed as a natural sweetener (Chinese Sweet Tea), in the adjuvant therapy of diabetes, and for the treatment of hypertension and urinary tract infections.[1]
Artemisia sacrorumAsteraceaeUsed in traditional medicine for digestive problems, morning sickness, irregular menstrual cycles, typhoid, epilepsy, renal problems, and bronchitis. Also used as an emmenagogue, anthelmintic, and stomachic.[2]
Artemisia gmeliniiAsteraceaeIn Korean traditional medicine, the leaves and stems are used to treat hepatitis, hyperlipemia, and infected cholecystitis. In Traditional Chinese Medicine, dried parts are used for the treatment and prevention of chronic liver inflammations.[3][4]
Ilex sugerokiiAquifoliaceaeCommonly used as an ornamental plant, for creating hedges, in the production of dyes, and for making herbal teas.[5] In folk medicine, decoctions of Ilex species leaves are used to treat intermittent fevers and relieve rheumatic pains.[6]

Quantitative Data on Bioactivities of Host Plant Extracts

Plant ExtractBioactivityAssayKey FindingsReferences
Rubus suavissimus leaf extractAnti-inflammatoryLPS-induced low-grade chronic inflammation in a mouse modelSupplementation preserved intestinal barrier integrity, suppressed the release of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1), and restored the production of anti-inflammatory adiponectin.[7]
Artemisia gmelinii ethanol extractAnti-inflammatoryCigarette smoke extract (CSE)/LPS-treated alveolar macrophages and CSE/porcine pancreas elastase (PPE)-induced COPD mouse modelDecreased levels of cytokines, chemokines, iNOS, and COX-2 by inhibiting MAPK/NF-κB signaling pathways.[8]
Ilex aquifolium leaf extractAntibacterialIn vitro organic solvent extract testingShowed moderate antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterobacter aerogenes, Proteus vulgaris, Salmonella Typhimurium, and Candida albicans.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound-containing plants. These protocols are generalized from existing literature on the extraction of similar compounds and relevant bioassays.

Protocol 1: General Extraction of Diterpene Glycosides from Rubus suavissimus

This protocol is adapted from methods used for the extraction and purification of glycosides from Rubus suavissimus.

1. Sample Preparation:

  • Air-dry the leaves of Rubus suavissimus at room temperature until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

3. Purification (General Approach):

  • The crude extract can be further purified using column chromatography. A common stationary phase for glycoside separation is silica gel.

  • The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Fractions with similar TLC profiles are combined and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a plant extract or isolated compound.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test sample (e.g., plant extract or isolated this compound) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

3. Measurement of Nitric Oxide:

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate known signaling pathways affected by extracts of this compound-containing plants and a general workflow for ethnobotanical research.

G cluster_0 Ethnobotanical Research Workflow A Field Research & Ethnobotanical Survey B Plant Collection & Identification A->B D Extraction & Fractionation B->D C Literature Review C->A C->D E Phytochemical Screening D->E F Isolation & Structure Elucidation of Compounds (e.g., this compound) E->F G In Vitro & In Vivo Bioassays F->G H Mechanism of Action Studies (e.g., Signaling Pathways) G->H I Lead Compound Identification & Drug Development H->I

Fig. 1: A generalized workflow for investigating the ethnobotanical uses of medicinal plants.

G cluster_1 Inhibitory Effect of Artemisia gmelinii Extract on NF-κB/MAPK Pathway LPS LPS/CSE TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation AGE Artemisia gmelinii Extract AGE->MAPK inhibits AGE->IKK inhibits

Fig. 2: Signaling pathway inhibited by Artemisia gmelinii extract.[8]

G cluster_2 Modulation of PPAR-γ and IRS-1 by Rubus suavissimus Extract RSE Rubus suavissimus Extract PPARg PPAR-γ RSE->PPARg modulates expression IRS1 IRS-1 RSE->IRS1 modulates expression InsulinSensitivity Improved Insulin Sensitivity PPARg->InsulinSensitivity IRS1->InsulinSensitivity AdiposeTissue White Adipose Tissue AdiposeTissue->PPARg AdiposeTissue->IRS1 MetabolicHomeostasis Restoration of Glucose Metabolic Homeostasis InsulinSensitivity->MetabolicHomeostasis

Fig. 3: Signaling molecules modulated by Rubus suavissimus extract.[3]

Conclusion and Future Directions

The ethnobotanical uses of plants containing this compound, particularly Rubus suavissimus, Artemisia sacrorum, Artemisia gmelinii, and Ilex sugerokii, suggest a rich potential for the discovery of novel therapeutic agents. While the specific pharmacological profile of this compound remains largely uncharacterized, the documented anti-inflammatory and metabolic regulatory effects of the host plant extracts provide a strong rationale for further investigation.

Future research should prioritize the targeted isolation of this compound in quantities sufficient for comprehensive biological screening. Elucidation of its specific bioactivities, including quantitative assessment of its anti-inflammatory, antioxidant, and metabolic effects, is a critical next step. Furthermore, studies aimed at understanding the mechanism of action of this compound, including its impact on key signaling pathways, will be essential in determining its potential for drug development. The information compiled in this guide serves as a foundational platform to stimulate and direct these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Stevioside from Stevia rebaudiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of Stevioside, a high-intensity natural sweetener, from the leaves of the Stevia rebaudiana plant. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity Stevioside for various applications, including food, pharmaceuticals, and daily chemical industries.

I. Introduction

Stevioside is a steviol glycoside found in the leaves of Stevia rebaudiana, a plant native to South America. It is known for its intense sweetness, being 150-200 times sweeter than sucrose, and its low-caloric value, making it a popular sugar substitute.[1] The extraction and purification of Stevioside are critical steps in its production for commercial and research purposes. This document details several effective extraction and purification techniques, ranging from conventional solvent-based methods to modern, more efficient approaches.

II. Extraction Methodologies

The choice of extraction method can significantly impact the yield and purity of the final Stevioside product. Key parameters to consider include the choice of solvent, temperature, extraction time, and the solvent-to-solid ratio.[2]

A. Conventional Extraction Methods

Conventional methods like maceration, percolation, and Soxhlet extraction are widely used due to their simplicity and scalability.

  • Maceration: This process involves soaking the plant material in a solvent until the soluble constituents have dissolved.[3]

  • Percolation: In this method, the solvent is passed through the plant material to extract the desired compounds.[4]

  • Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a fresh solvent.[1][4]

B. Advanced Extraction Methods

Modern techniques can offer higher efficiency, reduced extraction times, and lower solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction yield.[5]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[1]

  • Pressurized Hot Water Extraction (PHWE): This technique employs water at elevated temperatures and pressures to extract Stevioside.[5]

III. Quantitative Data Summary

The following tables summarize quantitative data from various studies on Stevioside extraction.

Table 1: Comparison of Different Extraction Methods for Stevioside

Extraction MethodSolventTemperature (°C)TimeSolvent-to-Solid RatioYieldReference
Water Bath ExtractionDeionized Water3030 min20:1 (mL/g)-[5]
Shaker ExtractionDeionized Water3030 min20:1 (mL/g)-[5]
Ultrasonic ExtractionDeionized Water3030 min20:1 (mL/g)-[5]
Microwave-AssistedWater-120 s10:1 (mL/g)0.7658 mg/g[1]
Soxhlet ExtractionEthanol-16 h15:1 (mL/g)-[1]
Percolation35% Ethanol70---[4]
Water ExtractionWater784 h15:1 (mL/g)496 mg/100g[2]
Ultrasound-Assisted20% Ethanol50-10:1 (g/mL)49.1%[5]

Table 2: Optimization of Solvent Concentration for Ultrasonic Extraction

Solvent (Ethanol in Water, v/v)Extraction Yield (%)
0% (Deionized Water)~32
20%~49
30%~45
40%~43
50%~41
60%~39
70%~37
80%~35
Data adapted from a study on ultrasound-assisted extraction.[5]

IV. Experimental Protocols

A. Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stevioside

This protocol is based on an optimized method for sustainable extraction of Stevioside.[5]

1. Materials and Equipment:

  • Dried and powdered Stevia rebaudiana leaves
  • 20% Ethanol in deionized water (v/v)
  • Ultrasonic bath or probe sonicator
  • Centrifuge
  • Filtration apparatus (e.g., vacuum filtration)
  • Rotary evaporator

2. Procedure:

  • Weigh 10 g of powdered stevia leaves and place them in a 250 mL beaker.
  • Add 100 mL of 20% ethanol solution to achieve a 1:10 solid-to-liquid ratio.
  • Place the beaker in an ultrasonic bath set to 50°C.
  • Sonicate for 30 minutes.
  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
  • Filter the supernatant through Whatman No. 1 filter paper to obtain the crude extract.
  • Concentrate the crude extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.

B. Protocol 2: Purification of Stevioside using Resin Adsorption

This protocol describes a method for decolorization and purification of the crude Stevioside extract.[5]

1. Materials and Equipment:

  • Crude Stevioside extract (from Protocol 1)
  • Macroporous adsorption resins (e.g., D940 and T5)
  • Glass column for chromatography
  • Calcium hydroxide (Ca(OH)₂)
  • Desalting resin (e.g., LXP-016)

2. Procedure:

  • Decolorization:
  • Pack a glass column with a combination of D940 and T5 resins.
  • Pass the crude Stevioside extract through the resin column at a controlled flow rate.
  • Collect the eluate, which should be significantly decolorized. This process can achieve 89-92% decolorization.[5]
  • Decontamination (Protein Removal):
  • To the decolorized extract, add calcium hydroxide to precipitate proteins and other impurities.
  • Allow the mixture to stand, then centrifuge or filter to remove the precipitate. This step can achieve a 98% protein removal rate.[5]
  • Desalting:
  • Pass the decontaminated extract through a column packed with LXP-016 desalting resin at 40°C to remove ionic impurities.
  • Final Product:
  • The purified solution can be concentrated and then spray-dried or lyophilized to obtain a high-purity Stevioside powder.

V. Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the extraction and purification of Stevioside.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_separation Initial Separation cluster_purification Purification cluster_final_product Final Product plant_material Dried Stevia Leaves extraction Extraction (e.g., UAE with 20% Ethanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Stevioside Extract filtration->crude_extract decolorization Decolorization (Resins D940 & T5) crude_extract->decolorization decontamination Decontamination (Ca(OH)₂) decolorization->decontamination desalting Desalting (Resin LXP-016) decontamination->desalting concentration Concentration desalting->concentration drying Drying (Spray Drying / Lyophilization) concentration->drying final_product High-Purity Stevioside drying->final_product

Caption: Workflow for Stevioside extraction and purification.

This comprehensive guide provides a solid foundation for researchers to extract and purify Stevioside. The specific conditions and choice of materials may need to be optimized based on the starting plant material and the desired purity of the final product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sugereoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Sugereoside using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and precise for the determination of this compound in various sample matrices.

Introduction

This compound is a naturally occurring diterpene glycoside known for its sweetening properties, primarily isolated from plants like Rubus suavissimus.[1][2] As a member of the kaurane family of diterpenoids, its structure consists of a tetracyclic aglycone linked to a β-D-glucopyranose sugar moiety.[3] Due to its potential as a low-calorie natural sweetener, accurate and reliable analytical methods are essential for its quantification in raw materials, finished products, and biological samples.

This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The methodology is based on established principles for the analysis of similar glycosidic compounds, such as stevioside.[4]

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

2.2. Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Protocols

3.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

3.2. Sample Preparation

The sample preparation protocol may vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a representative amount of the homogenized sample.

  • Extract the this compound from the sample using a suitable solvent such as methanol or a mixture of acetonitrile and water. Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifuge the extract at 4000 rpm for 15 minutes to pellet any insoluble material.[5]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

G cluster_prep Sample Preparation Workflow node_sample Weigh Homogenized Sample node_extract Solvent Extraction (e.g., Methanol) node_sample->node_extract 1. node_centrifuge Centrifugation (4000 rpm, 15 min) node_extract->node_centrifuge 2. node_filter Filtration (0.45 µm Syringe Filter) node_centrifuge->node_filter 3. node_dilute Dilution (if necessary) node_filter->node_dilute 4. node_hplc HPLC Analysis node_dilute->node_hplc 5.

Figure 1. General workflow for sample preparation prior to HPLC analysis.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.

4.1. Linearity and Range

Linearity is assessed by analyzing a series of standard solutions at different concentrations. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

Concentration (µg/mL)Peak Area (arbitrary units)
1015023
2537558
5075115
100150230
150225345
200300460
Correlation Coefficient (r²) > 0.999

4.2. Precision

Precision is evaluated by performing repeated analyses of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Precision TypeNumber of ReplicatesConcentration (µg/mL)Mean Peak Area% RSD
Intra-day 6100150198< 2%
Inter-day 6 (over 3 days)100150350< 2%

4.3. Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at different concentration levels.

Spiking LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
Low 5049.298.4%
Medium 100101.1101.1%
High 150147.998.6%
Average Recovery 99.4%

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.5

System Suitability

Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the following parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area < 2.0%

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions. The external standard method is typically used for quantification.[8]

G cluster_analysis Quantitative Analysis Workflow node_inject Inject Standards & Samples node_chromatogram Obtain Chromatograms node_inject->node_chromatogram node_peak Integrate Peak Areas node_chromatogram->node_peak node_cal Generate Calibration Curve (Peak Area vs. Concentration) node_peak->node_cal Standards node_quant Quantify this compound in Samples node_peak->node_quant Samples node_cal->node_quant

Figure 2. Workflow for the quantitative analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing standard RP-HPLC instrumentation, and demonstrates good linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in various samples. Further optimization may be required depending on the specific sample matrix.

References

Application Notes and Protocols for Sugereoside Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and potential quantification of Sugereoside, a diterpene glucoside, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, isolated from plants such as Rubus suavissimus and Ilex sugerokii, is of interest for its potential biological activities, including its role in metabolic regulation.[1][2] This guide outlines a comprehensive workflow from sample preparation to data analysis, intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring diterpenoid glycoside with the molecular formula C₂₂H₃₄O₁₀.[1] Its structure consists of a diterpene aglycone linked to a glucose molecule, rendering it soluble in polar solvents such as water and ethanol.[1][3] The analysis of such compounds is crucial for understanding their pharmacokinetic properties and biological functions. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of specific compounds like this compound.[4]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust LC-MS method.

PropertyValueReference
Molecular FormulaC₂₂H₃₄O₁₀[1]
Exact Mass458.2152N/A
Molecular Weight458.5 g/mol N/A
SolubilitySoluble in polar solvents (e.g., water, ethanol, DMSO)[1][3]
Chemical ClassDiterpene Glucoside[1][2]

Experimental Protocol

This protocol provides a general framework for the LC-MS analysis of this compound. Optimization of specific parameters may be required based on the sample matrix and instrumentation.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.[5][6]

  • For Plant Material (e.g., leaves of Rubus suavissimus):

    • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.[1]

    • Extraction: Perform solvent extraction using ethanol or methanol.[1] A common method is to reflux the powdered material with the solvent or use ultrasonication to enhance extraction efficiency.

    • Filtration: Filter the extract to remove solid plant debris.[1]

    • Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.

    • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed.[5][7] A C18 cartridge can be used to retain this compound while more polar impurities are washed away. Elute this compound with a suitable solvent like methanol.

  • For Biological Samples (e.g., plasma, tissue homogenate):

    • Protein Precipitation: To remove proteins, add a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample volume).[5]

    • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant containing this compound.

    • Drying and Reconstitution: Evaporate the solvent from the supernatant and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Liquid Chromatography (LC) Conditions

The following are suggested starting conditions for the chromatographic separation of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometry (MS) Conditions

The MS parameters should be optimized for the specific instrument being used. Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+) or Negative Electrospray Ionization (ESI-)
Scan Mode Full Scan (for initial identification) and Targeted MS/MS (for quantification and confirmation)
Mass Range (Full Scan) m/z 100 - 1000
Capillary Voltage 3 - 4 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C
Data Analysis and Quantification
  • Identification: this compound can be identified by its retention time and the accurate mass of its molecular ion. In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 459.2225 and potentially adducts such as [M+Na]⁺ at m/z 481.2044. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 457.2076 may be observed.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the identity of this compound by observing its characteristic fragment ions. A common fragmentation pathway for glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (glucose, 162.05 Da).[8][9][10]

    • Expected MS/MS Transition (Positive Mode): m/z 459.2 -> fragment ions (e.g., m/z 297.1, representing the aglycone).

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) modes are recommended for their high sensitivity and selectivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction biological_sample Biological Sample protein_precipitation Protein Precipitation biological_sample->protein_precipitation filtration Filtration extraction->filtration centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction filtration->spe reconstitution Reconstitution centrifugation->reconstitution spe->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI) lc_separation->ms_detection identification Identification (Retention Time, m/z) ms_detection->identification confirmation Confirmation (MS/MS Fragmentation) identification->confirmation quantification Quantification (Calibration Curve) confirmation->quantification

Caption: Experimental workflow for this compound detection.

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation transcription_factor Transcription Factor signaling_cascade->transcription_factor Modulation gene_expression Gene Expression transcription_factor->gene_expression Regulation metabolic_regulation Metabolic Regulation (e.g., Lipid Metabolism) gene_expression->metabolic_regulation Biological Effect

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection of this compound using LC-MS. By following the outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and sensitive detection of this diterpene glucoside. The provided workflow and hypothetical signaling pathway diagrams serve as valuable visual aids for understanding the experimental process and potential biological context of this compound. Further optimization of the method may be necessary depending on the specific research application and available instrumentation.

References

Application Notes and Protocols for the Structural Elucidation of Sugereoside and Related Glycosides using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of natural product chemistry and drug development for the unambiguous determination of molecular structures. This application note provides a detailed overview and experimental protocols for the structural elucidation of complex glycosides, using a representative iridoid glycoside, given the limited public data on "Sugereoside." The methodologies described herein are directly applicable to the structural analysis of this compound and other related glycosidic compounds.

Glycosides, such as Sugereosides, are characterized by a sugar moiety (the glycone) attached to a non-sugar aglycone. Their structural complexity, arising from the stereochemistry of the aglycone, the nature and sequence of the sugar units, and the position and configuration of the glycosidic linkages, necessitates a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete characterization.[1][2] This document will guide researchers through the process of sample preparation, data acquisition, and spectral interpretation to confidently assign the complete structure of these molecules.

Principles of NMR-Based Structure Elucidation of Glycosides

The structural elucidation of glycosides by NMR spectroscopy is a systematic process that involves the careful analysis of various NMR parameters.[3][4]

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals for glycosides include anomeric protons (typically δ 4.5-5.5 ppm), which are indicative of the number of sugar units, and signals from the aglycone.[5]

  • ¹³C NMR: Reveals the number of unique carbon atoms. The chemical shifts of anomeric carbons (typically δ 95-110 ppm) and other carbons in the sugar and aglycone moieties are highly informative.[6]

  • 2D NMR Experiments: These are crucial for establishing connectivity and spatial relationships within the molecule.[6][7]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within individual sugar residues and the aglycone.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the assignment of carbon signals based on their attached protons.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. This is critical for establishing the sequence of sugar units and the linkage points between the sugar moieties and the aglycone.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry, including the configuration of glycosidic linkages (α or β) and the relative orientation of substituents on the aglycone.[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10][11][12]

  • Sample Purity: Ensure the glycoside sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as HPLC.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For polar glycosides, methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are common choices. Ensure the solvent does not have signals that overlap with key resonances of the analyte.[12]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified glycoside in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR and 2D NMR experiments, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]

  • Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for polar solvents, the residual solvent peak can often be used as a secondary reference.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Table 1: Typical NMR Acquisition Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16-64
Spectral Width12-16 ppm
Acquisition Time2-4 s
Relaxation Delay1-2 s
¹³C NMR Pulse Programzgpg30
Number of Scans1024-4096
Spectral Width200-240 ppm
Acquisition Time1-2 s
Relaxation Delay2 s
COSY Pulse Programcosygpqf
Number of Scans8-16
Increments in F1256-512
Spectral Width (F1, F2)Same as ¹H
HSQC Pulse Programhsqcedetgpsisp2.2
Number of Scans4-8
Increments in F1256
Spectral Width (F2)Same as ¹H
Spectral Width (F1)Same as ¹³C
¹J(C,H) Coupling145 Hz
HMBC Pulse Programhmbcgpndqf
Number of Scans16-32
Increments in F1256-512
Spectral Width (F2)Same as ¹H
Spectral Width (F1)Same as ¹³C
Long-range J(C,H)8 Hz
NOESY Pulse Programnoesygpph
Number of Scans16-32
Increments in F1256-512
Spectral Width (F1, F2)Same as ¹H
Mixing Time300-800 ms

Data Presentation and Interpretation: A Representative Iridoid Glycoside

As a representative example, the NMR data for a known iridoid glycoside are presented below to illustrate the process of structural elucidation.

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for a Representative Iridoid Glycoside

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
15.89d9.2
37.50s
53.20m
64.25dd6.0, 1.8
74.95t5.5
82.90m
92.10m
101.15d7.0
Glucose
1'4.78d7.6
2'3.30t8.5
3'3.45t9.0
4'3.38t9.0
5'3.42m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for a Representative Iridoid Glycoside

PositionδC (ppm)PositionδC (ppm)
Aglycone Glucose
198.51'100.2
3152.02'74.5
4110.83'77.8
538.24'71.5
679.55'78.0
775.16'62.6
842.3
946.8
1021.5
11 (C=O)170.1

Visualization of the Elucidation Workflow

The logical workflow for the structural elucidation of a glycoside using NMR data can be visualized as follows:

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation H1_NMR 1D ¹H NMR Identify_Spins Identify Spin Systems (COSY) H1_NMR->Identify_Spins C13_NMR 1D ¹³C NMR Assign_CH Assign ¹H-¹³C Pairs (HSQC) C13_NMR->Assign_CH COSY 2D COSY COSY->Identify_Spins HSQC 2D HSQC HSQC->Assign_CH HMBC 2D HMBC Assemble_Fragments Assemble Fragments (HMBC) HMBC->Assemble_Fragments Determine_Linkages Determine Glycosidic Linkages (HMBC) HMBC->Determine_Linkages NOESY 2D NOESY Establish_Stereo Establish Stereochemistry (NOESY, J-couplings) NOESY->Establish_Stereo Identify_Spins->Assign_CH Assign_CH->Assemble_Fragments Assemble_Fragments->Determine_Linkages Determine_Linkages->Establish_Stereo Final_Structure Propose Final Structure Establish_Stereo->Final_Structure

Caption: Workflow for NMR-based structure elucidation of glycosides.

The logical relationship for using different NMR experiments to build the final structure is as follows:

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC NOESY NOESY (Through-Space ¹H-¹H Proximity) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Complete 3D Structure COSY->Structure Intra-residue Connectivity HSQC->Structure C-H Assignment HMBC->Structure Inter-residue Linkages Aglycone-Glycone Connection NOESY->Structure Stereochemistry Glycosidic Bond Config.

Caption: Logical relationships of NMR experiments in structure elucidation.

Conclusion

The structural elucidation of this compound and related complex glycosides is a challenging task that can be systematically accomplished through the application of a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, and by carefully interpreting the resulting spectra, researchers can confidently determine the complete chemical structure, including the nature and sequence of sugar units, glycosidic linkages, and stereochemistry. The provided workflow and data for a representative iridoid glycoside serve as a practical guide for scientists and drug development professionals working with this important class of natural products.

References

In Vitro Assays for Testing Sugereoside Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugereoside is a novel glycoside with potential therapeutic applications. Preliminary in silico and structural analysis suggests possible anticancer, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and standardized protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. These assays are designed to provide robust and reproducible data to guide further preclinical development.

Data Presentation: Summary of Potential Bioactivities

The following table summarizes the key in vitro assays to be performed and the expected quantitative data outputs for assessing the bioactivity of this compound.

Bioactivity Assay Cell Line(s) Key Parameters Measured Data Output
Anticancer MTT Proliferation AssayHeLa, MCF-7, A549Cell ViabilityIC50 (µM)
Apoptosis Assay (Annexin V/PI)HeLaPercentage of Apoptotic Cells% Apoptosis
Anti-inflammatory Nitric Oxide (NO) AssayRAW 264.7NO ProductionIC50 (µM)
COX-2 Inhibition AssayCell-free or RAW 264.7COX-2 Enzyme ActivityIC50 (µM)
Neuroprotective H₂O₂-induced Neurotoxicity AssaySH-SY5YCell Viability% Protection
Acetylcholinesterase (AChE) InhibitionPurified AChEAChE ActivityIC50 (µM)

Experimental Protocols

Anticancer Activity

a) MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[1][2]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

b) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Anti-inflammatory Activity

a) Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator.[3]

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

b) Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of this compound on the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[3][4]

Principle: The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.

  • Compound Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD.

  • Absorbance Measurement: Immediately measure the absorbance at 595 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of COX-2 inhibition for each concentration of this compound. Calculate the IC50 value.

Neuroprotective Activity

a) Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.[5][6]

Principle: The viability of neuronal cells (e.g., SH-SY5Y) is measured after exposure to the neurotoxin hydrogen peroxide in the presence or absence of the test compound.

Protocol:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated control.

b) Acetylcholinesterase (AChE) Inhibition Assay

This assay screens for compounds that can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6]

Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.

Protocol:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound.

  • Enzyme Addition: Add the acetylcholinesterase enzyme to each well.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction and the percentage of AChE inhibition. Determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Sugereoside_Anticancer_Pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell Treatment Proliferation Cell Proliferation CancerCell->Proliferation Inhibition Apoptosis Apoptosis CancerCell->Apoptosis Induction MTT MTT Assay (Measures Viability) Proliferation->MTT AnnexinV Annexin V/PI Assay (Measures Apoptosis) Apoptosis->AnnexinV

Caption: Proposed mechanism of this compound's anticancer activity.

Sugereoside_Anti_inflammatory_Workflow cluster_0 Cell-Based Assay cluster_1 Enzyme-Based Assay RAW_cells RAW 264.7 Cells Sugereoside_treat This compound Treatment RAW_cells->Sugereoside_treat LPS LPS Stimulation NO_Production Nitric Oxide (NO) Production LPS->NO_Production Sugereoside_treat->LPS Griess_Assay Griess Assay (Measures NO) NO_Production->Griess_Assay COX2_Enzyme COX-2 Enzyme Sugereoside_inhibit This compound Inhibition COX2_Enzyme->Sugereoside_inhibit Arachidonic_Acid Arachidonic Acid (Substrate) Prostaglandins Prostaglandin Synthesis Arachidonic_Acid->Prostaglandins Sugereoside_inhibit->Arachidonic_Acid Colorimetric_Assay Colorimetric Assay (Measures Activity) Prostaglandins->Colorimetric_Assay

Caption: Experimental workflow for anti-inflammatory assays.

Sugereoside_Neuroprotective_Signaling Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Neuronal_Cell Neuronal Cell (e.g., SH-SY5Y) Oxidative_Stress->Neuronal_Cell Cell_Death Neuronal Cell Death Neuronal_Cell->Cell_Death This compound This compound This compound->Neuronal_Cell Protection AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Acetylcholine Acetylcholine Degradation AChE->Acetylcholine

Caption: Potential neuroprotective mechanisms of this compound.

References

Application Notes and Protocols for Evaluating Sugereoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugereoside is a novel natural product with putative cytotoxic properties that make it a compound of interest for anticancer research and drug development. Preliminary studies on similar diterpenes, such as sugiol, suggest that these compounds can inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2] This document provides detailed protocols for essential cell-based assays to quantify the cytotoxic effects of this compound and to elucidate its potential mechanism of action. The assays described herein are fundamental tools in preclinical drug development for assessing compound efficacy and selectivity.[3][4][5]

The primary assays covered in these application notes are:

  • MTT Assay: To assess cell viability and metabolic activity.[6][7]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity and cytotoxicity.[8]

  • Annexin V/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis.[9]

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
Cell LineAssay TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)Vehicle Control (e.g., 0.1% DMSO)
MCF-7 MTT Assay[Insert experimental value][Insert experimental value]No significant effect
(Breast Cancer)LDH Assay[Insert experimental value][Insert experimental value]No significant effect
A549 MTT Assay[Insert experimental value][Insert experimental value]No significant effect
(Lung Cancer)LDH Assay[Insert experimental value][Insert experimental value]No significant effect
HEK293 MTT Assay[Insert experimental value][Insert experimental value]No significant effect
(Normal Kidney)LDH Assay[Insert experimental value][Insert experimental value]No significant effect
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control 0[Insert experimental value][Insert experimental value][Insert experimental value]
This compound IC50/2[Insert experimental value][Insert experimental value][Insert experimental value]
This compound IC50[Insert experimental value][Insert experimental value][Insert experimental value]
This compound 2 x IC50[Insert experimental value][Insert experimental value][Insert experimental value]
Staurosporine (Positive Control) 1[Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Workflow

G Overall Experimental Workflow for this compound Cytotoxicity Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Cell Seeding & Culture B Treatment with this compound (Dose-Response) A->B C MTT Assay for Cell Viability B->C D LDH Assay for Cytotoxicity B->D E Determine IC50 Value C->E D->E F Treat Cells with this compound (at IC50 concentrations) E->F Inform Dosing G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptosis H->I

Caption: Workflow for assessing this compound cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader capable of measuring absorbance at 570 nm[7]

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[10]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Materials:

  • 96-well flat-bottom plates

  • Cells and this compound as described for the MTT assay

  • Commercially available LDH Cytotoxicity Assay Kit (which includes substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (e.g., 10X Triton X-100 solution provided in kits) for maximum LDH release control[11]

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: A set of untreated wells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.[11][12]

    • Medium Background: Complete medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm. A reference wavelength of 680 nm should be used to correct for background.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Materials:

  • 6-well plates or T25 flasks

  • Cells and this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and incubate for 24 hours.[14] Treat the cells with this compound at desired concentrations (e.g., IC50/2, IC50, 2x IC50) for the determined time period. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.[14]

  • Washing: Centrifuge the cell suspension at ~700 x g for 5 minutes. Wash the cells twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).[16]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only controls.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Signaling Pathway Diagram

The cytotoxic effects of many natural products are mediated through the induction of the intrinsic (mitochondrial) pathway of apoptosis.[1][17] This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.[18][19]

G Hypothesized Intrinsic Apoptosis Pathway for this compound cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion Bcl2->Mito Stabilizes Membrane Bax->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

References

Animal Models for In Vivo Evaluation of Sugereoside from Rubus suavissimus Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models utilized to investigate the in vivo effects of Sugereoside, a major bioactive component of the Chinese sweet leaf tea, Rubus suavissimus. The focus is on the therapeutic potential of Rubus suavissimus extract, rich in this compound (also known as Rubusoside), in metabolic disorders, inflammation, and related conditions. The following sections detail established experimental protocols and present key quantitative data from relevant studies.

Application Notes

Rubus suavissimus extract, containing a significant amount of this compound along with other bioactive compounds like gallic acid and ellagic acid, has demonstrated promising therapeutic effects in preclinical animal studies. The primary areas of investigation include its anti-inflammatory, anti-obesity, and insulin-sensitizing properties.

Key Research Areas and Corresponding Animal Models:

  • Metabolic Disorders and Low-Grade Chronic Inflammation: To study the impact of this compound on metabolic endotoxemia-induced inflammation and insulin resistance, a lipopolysaccharide (LPS)-induced low-grade chronic inflammation model in C57BL/6J mice is employed. This model mimics the chronic inflammatory state often associated with metabolic diseases.[1][2]

  • Obesity and Dyslipidemia: The effects of this compound on body weight, fat accumulation, and lipid profiles are typically investigated using a high-fat diet (HFD)-induced obesity model in rodents, such as Sprague-Dawley rats or C57BL/6J mice.[3][4]

  • Oxidative Stress and Inflammation in Retinopathy: The protective effects of Rubus suavissimus extract against oxidative stress and inflammation, relevant to conditions like age-related macular degeneration (AMD), have been studied in HFD-fed mice.[4]

  • Allergic Asthma and Airway Inflammation: The anti-inflammatory and anti-asthmatic properties of Rubusoside have been evaluated in an ovalbumin (OVA)-induced asthmatic mouse model.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on Rubus suavissimus extract, which is rich in this compound.

Table 1: Effects on Metabolic Parameters in High-Fat Diet-Induced Obese Rats

ParameterHigh-Fat Diet (Control)High-Fat Diet + GER* (0.22 g/kg BW)Percentage Change
Body Weight Gain100%78%22% reduction
Abdominal Fat Gain100%52%48% reduction
Serum TriglyceridesElevatedSignificantly Reduced~50% reduction
Serum CholesterolElevatedSignificantly Reduced~50% reduction
Blood GlucoseElevatedLoweredReduction observed

*GER: Gallic acid, Ellagic acid, and Rubusoside (this compound) purified components from Rubus suavissimus.[3]

Table 2: Effects on Inflammatory and Gut Barrier Markers in LPS-Induced Chronic Inflammation in Mice

MarkerLPS Group (Control)LPS + R. suavissimus ExtractOutcome
Pro-inflammatory Cytokines
TNF-αIncreasedSuppressedReduction in plasma levels
IL-6IncreasedSuppressedReduction in plasma levels
MCP-1IncreasedSuppressedReduction in plasma levels
Anti-inflammatory Adipokine
AdiponectinDecreasedRestoredIncrease in production
Gut Tight Junction Proteins
Zonula occludens-1 (ZO-1)DecreasedUpregulatedIncreased expression
Junctional adhesion molecule-A (JAM-A)DecreasedUpregulatedIncreased expression
Mucin-4 (MUC-4)DecreasedUpregulatedIncreased expression

[1][2]

Experimental Protocols

Protocol 1: LPS-Induced Low-Grade Chronic Inflammation Mouse Model

Objective: To evaluate the anti-inflammatory and insulin-sensitizing effects of this compound-containing Rubus suavissimus extract.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

  • Age: 6-8 weeks

  • Sex: Male

Materials:

  • Rubus suavissimus leaf extract

  • Lipopolysaccharide (LPS) from E. coli

  • Osmotic mini-pumps

  • Standard chow diet

  • Metabolic cages

Procedure:

  • Acclimatization: Acclimate mice for one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Group Allocation: Randomly divide mice into control and experimental groups.

  • Induction of Inflammation: Implant osmotic mini-pumps subcutaneously for the continuous delivery of LPS (e.g., 0.5 mg/kg/day) for a period of 4 weeks to induce a state of low-grade chronic inflammation. Control groups will receive saline.

  • Treatment: Administer Rubus suavissimus extract orally (e.g., via gavage) at a predetermined dose daily for the duration of the study. The vehicle control group should receive the same volume of the vehicle.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly.

  • Outcome Assessment:

    • Metabolic Studies: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the study.

    • Blood Collection: Collect blood samples for the analysis of inflammatory cytokines (TNF-α, IL-6, MCP-1) and adiponectin using ELISA kits.

    • Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., intestine, white adipose tissue) for further analysis.

    • Gene Expression Analysis: Analyze the expression of tight junction proteins (ZO-1, JAM-A) and mucin (MUC-4) in the intestine, and PPAR-γ and IRS-1 in adipose tissue using qPCR or Western blotting.

Protocol 2: High-Fat Diet-Induced Obesity Rat Model

Objective: To assess the anti-obesity and lipid-lowering effects of this compound-containing Rubus suavissimus extract.

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: 4-5 weeks

  • Sex: Male

Materials:

  • Rubus suavissimus extract (or its purified components: gallic acid, ellagic acid, and Rubusoside)

  • Low-fat diet (e.g., 10% kcal from fat)

  • High-fat diet (e.g., 45-60% kcal from fat)

Procedure:

  • Acclimatization: Acclimate rats for one week under standard laboratory conditions.

  • Group Allocation:

    • Group 1: Low-fat diet (Lean Control)

    • Group 2: High-fat diet (Obese Control)

    • Group 3: High-fat diet + R. suavissimus extract

  • Induction of Obesity: Feed rats the high-fat diet for a period of 9 weeks to induce obesity.

  • Treatment: Administer the R. suavissimus extract (e.g., 0.22 g/kg body weight) mixed with the diet or via oral gavage daily.

  • Monitoring: Record body weight and food intake weekly.

  • Outcome Assessment:

    • Blood Collection: At the end of the study, collect blood samples after an overnight fast for the analysis of serum triglycerides, total cholesterol, and glucose.

    • Tissue Collection: Euthanize the rats and dissect and weigh abdominal fat pads.

Visualizations

Signaling Pathway Diagram

Sugereoside_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Inflammatory_Cytokines Upregulates Insulin_Signaling Insulin Signaling Inflammatory_Cytokines->Insulin_Signaling Impairs Inflammation Systemic Inflammation Inflammatory_Cytokines->Inflammation This compound This compound (in R. suavissimus Extract) This compound->NFkB Inhibits Gut_Barrier Gut Barrier Integrity (ZO-1, JAM-A) This compound->Gut_Barrier Enhances PPARg_IRS1 PPAR-γ / IRS-1 This compound->PPARg_IRS1 Modulates Gut_Barrier->LPS Reduces translocation Insulin_Sensitivity Improved Insulin Sensitivity PPARg_IRS1->Insulin_Sensitivity

Caption: Proposed mechanism of this compound on inflammation and insulin sensitivity.

Experimental Workflow Diagram

Experimental_Workflow start Start: Animal Acclimatization grouping Random Group Allocation start->grouping induction Disease Induction (e.g., High-Fat Diet or LPS) grouping->induction treatment Daily Treatment with This compound-rich Extract induction->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring assessment Endpoint Assessment monitoring->assessment blood Blood Collection & Analysis (Cytokines, Lipids, Glucose) assessment->blood tissue Tissue Collection & Analysis (Gene/Protein Expression) assessment->tissue data Data Analysis & Interpretation blood->data tissue->data

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for the Synthesis of Sugereoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large class of naturally occurring monoterpenoids that exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Sugereoside and its derivatives belong to this class of compounds and are of significant interest for drug discovery and development. This document provides a detailed protocol for the synthesis of a representative this compound derivative, based on established methods for the synthesis of structurally related iridoid glycosides. Additionally, it outlines potential biological activities and associated signaling pathways that can be investigated for these novel compounds.

Data Presentation

Due to the limited availability of specific quantitative data for "this compound," the following tables present representative data from the synthesis of a structurally similar iridoid glycoside, (-)-7-deoxyloganin, which serves as a model for the synthesis of this compound derivatives.

Table 1: Key Reaction Yields in the Synthesis of a 7-Deoxyloganin Analogue

Step No.ReactionReagents and ConditionsYield (%)
1NHC-catalyzed Rearrangementα,β-unsaturated enol ester, NHC catalyst, solvent, RT~70-80%
2Chemoselective ReductionDihydropyranone intermediate, reducing agent (e.g., L-selectride), THF, -78 °C~85-95%
3Stereoselective β-GlycosylationAglycone, protected glycosyl donor (e.g., trichloroacetimidate), Lewis acid (e.g., TMSOTf), CH₂Cl₂, -40 °C to RT~60-75%
4DeprotectionProtected glycoside, deprotection agent (e.g., TBAF for silyl ethers, NaOMe for acetates), solvent~80-90%

Table 2: Spectroscopic Data for a Representative Iridoid Glycoside Intermediate

Intermediate¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI+) m/z
Dihydropyranone Core7.45 (s, 1H), 4.80 (d, J = 4.0 Hz, 1H), 4.20-4.10 (m, 2H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 1H), 1.15 (d, J = 7.0 Hz, 3H)165.2, 150.1, 110.5, 98.7, 70.3, 45.1, 41.2, 35.8, 15.9[M+H]⁺ calculated for C₁₀H₁₂O₃
Glycosylated Iridoid7.42 (s, 1H), 5.50 (d, J = 8.0 Hz, 1H), 4.90 (d, J = 4.0 Hz, 1H), 3.80-3.40 (m, 6H), 2.70-2.50 (m, 2H), 2.30-2.10 (m, 1H), 1.10 (d, J = 7.0 Hz, 3H)165.0, 150.3, 110.2, 101.5, 98.5, 77.8, 77.5, 74.2, 71.0, 62.5, 45.3, 41.5, 36.0, 16.1[M+Na]⁺ calculated for C₁₆H₂₂O₈

Experimental Protocols

The following protocols are adapted from established syntheses of iridoid glycosides and provide a framework for the synthesis of this compound derivatives.

Protocol 1: Synthesis of the Iridoid Aglycone Core

This protocol describes the construction of the dihydropyranone core, a key intermediate in the synthesis of many iridoid glycosides.

Materials:

  • Starting α,β-unsaturated enol ester (e.g., derived from citronellal)

  • N-Heterocyclic Carbene (NHC) catalyst (e.g., IPr·HCl and a base like KHMDS)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Reducing agent (e.g., L-selectride)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • NHC-catalyzed Rearrangement: a. To a solution of the NHC precursor (e.g., IPr·HCl) in anhydrous THF at -78 °C, add a solution of a strong base (e.g., KHMDS) dropwise. b. Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst. c. Cool the solution to 0 °C and add a solution of the α,β-unsaturated enol ester in THF. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. f. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to afford the dihydropyranone intermediate.

  • Chemoselective Reduction: a. Dissolve the dihydropyranone intermediate in anhydrous THF and cool to -78 °C. b. Add a solution of L-selectride (1.0 M in THF) dropwise. c. Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC. d. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. e. Allow the mixture to warm to room temperature and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the iridoid aglycone.

Protocol 2: Stereoselective Glycosylation

This protocol details the coupling of the iridoid aglycone with a protected sugar donor to form the glycosidic bond.

Materials:

  • Iridoid aglycone

  • Protected glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., triethylamine)

  • Solvents for workup and chromatography

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of the iridoid aglycone and the protected glycosyl donor in anhydrous CH₂Cl₂.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to -40 °C and add a solution of TMSOTf in CH₂Cl₂ dropwise.

  • Stir the reaction at -40 °C for 1 hour and then allow it to warm to 0 °C over 2 hours, monitoring by TLC.

  • Quench the reaction with triethylamine.

  • Filter the mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the protected this compound derivative.

Protocol 3: Deprotection

This final step removes the protecting groups from the sugar moiety to yield the target this compound derivative.

Materials:

  • Protected this compound derivative

  • Deprotection reagent (e.g., sodium methoxide in methanol for acetate groups)

  • Anhydrous methanol

  • Ion-exchange resin (e.g., Amberlite IR120 H⁺)

  • Solvents for purification

Procedure:

  • Dissolve the protected this compound derivative in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Neutralize the reaction with Amberlite IR120 H⁺ resin until the pH is neutral.

  • Filter the mixture and concentrate the filtrate.

  • Purify the residue by silica gel chromatography or recrystallization to afford the final this compound derivative.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow start Starting Material (α,β-unsaturated enol ester) nhc NHC-catalyzed Rearrangement start->nhc intermediate1 Dihydropyranone Intermediate nhc->intermediate1 reduction Chemoselective Reduction intermediate1->reduction aglycone Iridoid Aglycone reduction->aglycone glycosylation Stereoselective β-Glycosylation aglycone->glycosylation protected_this compound Protected this compound Derivative glycosylation->protected_this compound deprotection Deprotection protected_this compound->deprotection final_product Final this compound Derivative deprotection->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known activities of similar iridoid glycosides, a potential anti-inflammatory mechanism of action for a this compound derivative could involve the inhibition of the NF-κB signaling pathway.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates This compound This compound Derivative This compound->IKK_complex inhibits DNA DNA NFkappaB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Potential inhibition of the NF-κB pathway by a this compound derivative.

Hypothetical Neuroprotective Signaling Pathway

Many iridoid glycosides exhibit neuroprotective effects. A possible mechanism for a this compound derivative could be through the activation of the Nrf2 antioxidant response pathway.

Neuroprotective_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 dissociates from Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound Derivative This compound->Keap1 interacts with ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Oxidative_Stress neutralizes

Caption: Potential activation of the Nrf2 pathway by a this compound derivative.

Application of Sugereoside in diabetes research

Author: BenchChem Technical Support Team. Date: November 2025

*Note: The compound "Sugereoside" was not found in the scientific literature during the initial search. It is highly likely that this is a misspelling of "Stevioside," a well-researched natural glycoside with significant applications in diabetes research. Therefore, this document provides detailed application notes and protocols for Stevioside .

Application of Stevioside in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside is a natural, non-caloric sweetener extracted from the leaves of the plant Stevia rebaudiana Bertoni. Beyond its use as a sugar substitute, stevioside has garnered considerable scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes.[1][2] Preclinical and some clinical studies have demonstrated its antihyperglycemic, insulinotropic, and glucagonostatic properties, making it a compelling molecule for diabetes research and drug development.[3]

Mechanism of Action

Stevioside appears to exert its antidiabetic effects through a multi-pronged approach:

  • Stimulation of Insulin Secretion: Stevioside has been shown to directly act on pancreatic β-cells to enhance insulin secretion, particularly in the presence of high glucose concentrations.[2][4] This effect is partly mediated by the potentiation of the TRPM5 channel, a Ca²⁺-activated cation channel in pancreatic β-cells.[5][6]

  • Reduction of Hepatic Gluconeogenesis: Stevioside can suppress the expression of the phosphoenolpyruvate carboxykinase (PEPCK) gene in the liver.[7][8][9] PEPCK is a rate-limiting enzyme in gluconeogenesis; its inhibition leads to reduced hepatic glucose production.[8][10]

  • Enhancement of Insulin Sensitivity: In peripheral tissues like skeletal muscle, stevioside has been found to improve insulin sensitivity. It promotes glucose uptake by upregulating the expression and translocation of glucose transporter 4 (GLUT4).[11] This is achieved through the activation of the IR/IRS-1/Akt signaling pathway.[11]

  • Glucagonostatic Effect: Some studies have indicated that stevioside can reduce the secretion of glucagon, a hormone that raises blood glucose levels.[10][12]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of Stevioside observed in various animal models of diabetes.

Table 1: Effect of Stevioside on Blood Glucose Levels in Diabetic Animal Models

Animal ModelDose of SteviosideDuration of TreatmentOutcome on Blood GlucoseReference
STZ-induced diabetic rats0.5 mg/kg (single oral dose)90 minutesLowered blood glucose levels[8][13][14]
STZ-induced diabetic rats200, 300, 400 mg/kgNot specifiedSignificant reduction in blood glucose[12]
STZ-induced diabetic rats500 mg/kg3 weeksSignificant reduction in blood glucose[4]
Fructose-fed diabetic rats5.0 mg/kg (oral)4 weeksSignificant decrease in plasma glucose (p < 0.01)[10]
Goto-Kakizaki (GK) rats0.2 g/kg (i.v.)Single dose during IVGTTSignificant reduction in blood glucose (p < 0.05)[3][10]
HFD/Sucrose-induced T2DM rats20 mg/kg/day (oral)45 daysRestoration of elevated fasting blood glucose to normalcy[11]

Table 2: Effect of Stevioside on Insulin and Lipid Profile in Diabetic Animal Models

Animal ModelDose of SteviosideDuration of TreatmentEffect on Insulin and LipidsReference
Goto-Kakizaki (GK) rats0.2 g/kg (i.v.)Single dose during IVGTTIncreased insulin secretion (p < 0.05)[3][10]
Fructose-fed diabetic rats5.0 mg/kg (oral)4 weeksReduction in fasting plasma insulin[10]
STZ-induced diabetic ratsNot specified4 weeksIncreased insulin and leptin secretion; Normalized total cholesterol and triglycerides; Increased HDL[15][16]
HFD/Sucrose-induced T2DM rats20 mg/kg/day (oral)45 daysRestored serum insulin and lipid profile to normalcy[11]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet (HFD) and Streptozotocin (STZ)

This protocol is a common method to induce a diabetic state in rodents that mimics the pathophysiology of type 2 diabetes in humans.

Materials:

  • Male Wistar rats (150-200g)

  • High-Fat Diet (HFD)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Stevioside

  • Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization: House the rats in a controlled environment (23 ± 1°C, 12h light/dark cycle) for at least one week with free access to standard chow and water.[17]

  • HFD Feeding: Feed the rats an HFD for a period of 4 to 8 weeks to induce insulin resistance.

  • Induction of Diabetes: After the HFD period, administer a single low dose of STZ (e.g., 35-45 mg/kg body weight) intraperitoneally.[17] STZ should be freshly dissolved in cold citrate buffer just before injection.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.

  • Grouping and Treatment: Divide the diabetic rats into groups:

    • Diabetic Control (receiving vehicle)

    • Stevioside-treated group(s) (receiving different doses of Stevioside, e.g., 20 mg/kg/day)[11]

    • Positive Control (e.g., Metformin-treated group)

  • Administration: Administer Stevioside or vehicle orally via gavage daily for the specified duration of the study (e.g., 45 days).[11]

  • Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels periodically throughout the study.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animal to clear a glucose load from the blood, which is an indicator of glucose tolerance and insulin sensitivity.

Materials:

  • Fasted rats (overnight, 12-14 hours)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fasting: Fast the animals overnight but allow free access to water.

  • Baseline Glucose: Before glucose administration, take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer the glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples at specific time points after glucose administration, typically at 30, 60, 90, and 120 minutes.

  • Glucose Measurement: Measure the blood glucose concentration at each time point.

  • Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) can be calculated to quantify the glucose tolerance. A lower AUC in the Stevioside-treated group compared to the diabetic control would indicate improved glucose tolerance.

Visualizations

Signaling Pathways

Stevioside_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Stevioside Stevioside Stevioside->IR Activates Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Glucose_out Blood Glucose Glucose_out->Glucose_in Transport

Caption: Stevioside enhances insulin signaling via the IR/IRS-1/PI3K/Akt pathway.

Stevioside_Hepatic_Gluconeogenesis Stevioside Stevioside PEPCK_gene PEPCK Gene Expression (in Liver) Stevioside->PEPCK_gene Inhibits Gluconeogenesis Gluconeogenesis PEPCK_gene->Gluconeogenesis Hepatic_Glucose Hepatic Glucose Production Gluconeogenesis->Hepatic_Glucose Blood_Glucose Blood Glucose Hepatic_Glucose->Blood_Glucose

Caption: Stevioside reduces hepatic glucose production by inhibiting PEPCK gene expression.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization (Wistar Rats) B Induction of T2DM (High-Fat Diet + Low-Dose STZ) A->B C Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) B->C D Grouping of Animals (Control, Stevioside, Positive Control) C->D E Daily Oral Administration (45 days) D->E F Monitoring (Body Weight, Blood Glucose) E->F Periodic G Terminal Experiments (OGTT, Serum Analysis, Tissue Collection) E->G H Data Analysis (Biochemical Assays, Gene Expression, Histopathology) G->H

Caption: General workflow for in vivo evaluation of Stevioside in a T2DM rat model.

References

Application Note: Sugereoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the utilization of Sugereoside as a reference standard in the phytochemical analysis of plant extracts and other botanical materials. This compound, a kaurane diterpenoid glycoside, exhibits distinct chemical properties that make it a suitable standard for the quantification of structurally related compounds. This note outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis. Furthermore, potential biological activities of compounds quantified using this compound are discussed in the context of relevant cell signaling pathways.

Introduction

Phytochemical analysis is a critical component of natural product research, quality control in the herbal industry, and the development of new pharmaceuticals. The accurate quantification of bioactive compounds relies on the use of well-characterized reference standards. This compound, isolated from plants such as Ilex sugerokii and Rubus suavissimus, is a diterpene glucoside with potential health benefits, including antioxidant and anti-inflammatory activities.[1] Its stable chemical structure and presence in various medicinal plants make it a candidate for use as a standard in the chromatographic analysis of other diterpenoid glycosides and related phytochemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound as a standard.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is essential for method development.

PropertyValueReference
CAS Number 41743-57-1[2]
Molecular Formula C₂₆H₄₂O₈[3]
Molecular Weight 482.61 g/mol [3]
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol; moderately soluble in water[1]
Chemical Class Kaurane Diterpenoid Glycoside[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from established methods for the analysis of similar glycosidic compounds and is intended as a starting point for method development and validation.[3][4]

3.1.1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid for mobile phase pH adjustment

  • Syringe filters (0.45 µm)

3.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.3. Sample Preparation

  • Extraction: Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3.1.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Column Temperature 30 °C

3.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Use the linear regression equation derived from the calibration curve to quantify the amount of this compound or related compounds in the plant extracts.

Illustrative Quantitative Data (HPLC-UV)

AnalyteRetention Time (min)Concentration in Sample (µg/g)
This compound15.2(Calculated from calibration curve)
Compound X18.5(Calculated using this compound as an external standard)
Compound Y21.1(Calculated using this compound as an external standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol provides a general framework.

3.2.1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • This compound reference standard (>98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Syringe filters (0.22 µm)

3.2.2. Preparation of Standard and Sample Solutions

Prepare standard and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents and filtering with 0.22 µm filters.

3.2.3. LC-MS/MS Conditions

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions This compound: m/z 481.3 → [Specific fragment ions](Fragment ions to be determined by infusion of the standard)

3.2.4. Data Analysis and Quantification

Quantification is performed in Multiple Reaction Monitoring (MRM) mode. The peak area of the specific precursor-to-product ion transition for this compound is used to construct a calibration curve. This curve is then used to determine the concentration of this compound or analogous compounds in the samples.

Illustrative Quantitative Data (LC-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (ng/mL)Limit of Quantification (ng/mL)
This compound481.3[Fragment 1]0.51.5
[Fragment 2]
Compound Z[Precursor Z][Product Z](To be determined)(To be determined)

Biological Activity and Signaling Pathways

While direct studies on this compound's specific signaling pathway modulation are limited, the known antioxidant and anti-inflammatory activities of similar glycosides and flavonoids suggest potential involvement of key cellular pathways.[1][5][6] It is hypothesized that compounds quantified using this compound as a standard may exert their effects through the modulation of pathways such as NF-κB and MAPK.

Antioxidant Signaling Pathway

Many natural glycosides exhibit antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Antioxidant_Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates This compound-like Compound This compound-like Compound This compound-like Compound->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant Enzymes (e.g., HO-1, SOD) Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant Enzymes (e.g., HO-1, SOD) promotes transcription of Cellular Protection Cellular Protection Antioxidant Enzymes (e.g., HO-1, SOD)->Cellular Protection leads to

Caption: Proposed antioxidant signaling pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many phytochemicals are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Anti_inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK activates This compound-like Compound This compound-like Compound This compound-like Compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation leads to

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for using this compound as a standard in phytochemical analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plant Material Plant Material Extraction Extraction Plant Material->Extraction Filtration Filtration Extraction->Filtration HPLC-UV / LC-MS/MS HPLC-UV / LC-MS/MS Filtration->HPLC-UV / LC-MS/MS This compound Standard This compound Standard Stock Solution Stock Solution This compound Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Working Standards->HPLC-UV / LC-MS/MS Peak Integration Peak Integration HPLC-UV / LC-MS/MS->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Overall experimental workflow.

Conclusion

This compound is a promising reference standard for the quantitative analysis of diterpenoid glycosides and other related phytochemicals. The HPLC-UV and LC-MS/MS methods outlined in this application note provide a solid foundation for researchers to develop and validate analytical procedures for their specific needs. The potential for compounds quantified using this compound to modulate key signaling pathways highlights the importance of accurate quantification in understanding their biological effects. Further research is warranted to explore the full range of applications for this compound as a phytochemical standard.

References

Troubleshooting & Optimization

Sugereoside Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sugereoside purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction, isolation, and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during your purification workflow, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete Cell Lysis: Plant material not sufficiently ground or lysed, preventing solvent penetration.[1][2] 2. Inappropriate Solvent Selection: The solvent used may not have the optimal polarity to efficiently extract this compound.[3] 3. Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a long enough duration or at a temperature that facilitates efficient dissolution.[3]1. Optimize Grinding: Ensure the plant material is finely powdered to maximize surface area. Consider using methods like freeze-drying before grinding. 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and aqueous mixtures thereof) to identify the most effective one.[3][4] 3. Adjust Extraction Parameters: Increase the extraction time or temperature. For heat-sensitive compounds, consider alternative methods like microwave-assisted extraction.[5]
Low Purity After Initial Extraction 1. Co-extraction of Impurities: Pigments (chlorophyll), lipids, and other polar or non-polar compounds are often co-extracted.[6] 2. Presence of Tannins: These phenolic compounds are common in plant extracts and can interfere with downstream purification.1. Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., hexane, ethyl acetate) to remove highly non-polar or polar impurities.[7] 2. Precipitation: Treat the extract with lead acetate to precipitate tannins, followed by filtration.[8] Alternatively, use techniques like ultrafiltration.[6]
Poor Separation in Column Chromatography 1. Inappropriate Stationary Phase: The selected adsorbent (e.g., silica gel, alumina) may not be suitable for separating this compound from closely related impurities.[4] 2. Incorrect Mobile Phase Polarity: The solvent system may be too polar (causing rapid elution of all components) or not polar enough (leading to poor migration). 3. Column Overloading: Too much crude sample applied to the column.[9]1. Stationary Phase Screening: Test different stationary phases, such as normal-phase silica, reversed-phase C18, or hydrophilic interaction liquid chromatography (HILIC) resins.[10] 2. Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to improve resolution.[11][12] 3. Optimize Loading: Reduce the amount of sample loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.
This compound Degradation 1. pH Instability: this compound, being a glycoside, is susceptible to hydrolysis under acidic or alkaline conditions, especially at elevated temperatures.[11][13] 2. Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of the molecule.[11]1. Maintain Neutral pH: Buffer all aqueous solutions to a neutral pH (around 6-7.5) throughout the purification process. 2. Low-Temperature Processing: Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. Store fractions and purified material at low temperatures (4°C or -20°C).
Low Purity in Final Product 1. Co-elution of Structurally Similar Glycosides: Other diterpenoid glycosides with similar polarities may be present in the starting material.[6] 2. Residual Solvent: Incomplete removal of solvents after the final purification step.1. High-Resolution Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, Phenyl-Hexyl, or an amino column) for final polishing.[10] 2. Lyophilization (Freeze-Drying): For the final step of solvent removal, lyophilization is effective for obtaining a dry, solvent-free powder.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for this compound from plant material?

A1: While the optimal solvent can vary depending on the specific plant matrix, polar solvents are generally effective for extracting diterpenoid glycosides.[4] We recommend starting with 80% aqueous methanol or ethanol. These solvents provide a good balance of polarity to extract this compound while minimizing the co-extraction of very non-polar compounds like lipids and chlorophyll.[3][4]

Q2: My column chromatography fractions are not showing good separation. What can I do?

A2: Poor separation can be due to several factors. First, ensure you are not overloading the column.[9] A good starting point is a 1:50 ratio of crude extract to silica gel by weight. Second, optimize your mobile phase. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A solvent system that gives your target compound an Rf value of 0.2-0.3 is often a good starting point for column chromatography. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[11] For example, a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol, can be effective.

Q3: I am observing a loss of my compound during purification. What are the likely causes?

A3: Loss of this compound can occur due to degradation or physical loss. As a glycoside, it is susceptible to acid- or base-catalyzed hydrolysis, especially at elevated temperatures.[11] Ensure all your solutions are pH-neutral and avoid excessive heat during solvent evaporation. Physical loss can happen during transfers, or if the compound precipitates out of solution and is inadvertently discarded. Always check the solubility of your fractions in the storage solvent.

Q4: How can I remove colored impurities like chlorophyll from my extract?

A4: Chlorophyll and other pigments can be challenging. An initial wash of the crude plant material with a non-polar solvent like hexane can remove some of these impurities before the main extraction.[7] Alternatively, after extraction, you can perform a liquid-liquid partition between your aqueous alcohol extract (after removing the alcohol) and a non-polar solvent like hexane. Adsorbents like activated charcoal can also be used, but be aware that they can sometimes adsorb the target compound as well, leading to lower yields.

Q5: What HPLC method is suitable for analyzing the purity of this compound?

A5: A reversed-phase HPLC method is generally a good choice for analyzing diterpenoid glycosides. A C18 column is a common starting point. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and acetonitrile or methanol is typically effective. Detection can be achieved using a UV detector (if this compound has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS).[10]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Extraction:

    • Grind 100 g of dried and powdered plant material.

    • Extract the powder with 1 L of 80% aqueous methanol at room temperature for 24 hours with constant stirring.

    • Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue twice more.

    • Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of water.

    • Perform liquid-liquid extraction three times with 500 mL of hexane to remove non-polar impurities. Discard the hexane layers.

    • Subsequently, extract the aqueous layer three times with 500 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure to yield the enriched this compound fraction.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Dry pack a glass column (e.g., 5 cm diameter, 50 cm length) with 200 g of silica gel (60-120 mesh).

    • Equilibrate the column by passing 500 mL of the initial mobile phase (e.g., 100% ethyl acetate) through it.

  • Sample Loading:

    • Dissolve 5 g of the enriched this compound fraction in a minimal amount of methanol.

    • Adsorb this solution onto 10 g of silica gel and dry it to a free-flowing powder.

    • Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Elute the column using a step gradient of increasing polarity. An example gradient is as follows:

      • 1 L of 100% Ethyl Acetate

      • 1 L of 95:5 Ethyl Acetate:Methanol

      • 1 L of 90:10 Ethyl Acetate:Methanol

      • 1 L of 85:15 Ethyl Acetate:Methanol

    • Collect fractions (e.g., 20 mL each) and monitor by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, using a suitable developing solvent and visualization agent (e.g., ceric sulfate stain).

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery

Solvent System Crude Extract Yield ( g/100g plant material) This compound Purity in Crude Extract (%) *
80% Methanol15.212.5
80% Ethanol13.811.8
Ethyl Acetate8.518.2
Water18.17.3

*Purity determined by HPLC analysis.

Table 2: Typical Yield and Purity at Different Purification Stages

Purification Step Yield (mg) Purity (%)
Crude Extract15,20012.5
After Solvent Partitioning4,50042.1
After Column Chromatography1,20085.6
After Preparative HPLC850>98

Visualizations

Experimental Workflow for this compound Purification

G plant_material Dried Plant Material extraction Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc) crude_extract->partitioning enriched_fraction Enriched Fraction partitioning->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom semi_pure Semi-Pure this compound column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

Predicted Signaling Pathway Involvement of this compound

Disclaimer: The following pathway is a hypothetical representation based on the known activities of other diterpenoid glycosides. The specific interactions of this compound require experimental validation.

Many natural glycosides are known to modulate inflammatory pathways. It is plausible that this compound could interact with components of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) iKK IKK Complex receptor->iKK Activates This compound This compound This compound->iKK Inhibits (Predicted) ikb_nfkb IκBα-NF-κB Complex iKK->ikb_nfkb Phosphorylates IκBα ikB IκBα nf_kb NF-κB (p65/p50) nf_kb_nuc NF-κB nf_kb->nf_kb_nuc Translocates ikb_nfkb->nf_kb IκBα Degradation Releases NF-κB dna DNA nf_kb_nuc->dna Binds genes Inflammatory Gene Expression dna->genes

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

References

Troubleshooting Sugereoside instability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sugereoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a type of steroidal saponin, a class of naturally occurring glycosides. Like many glycosidic compounds, its chemical stability can be a concern as it is susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity and the formation of impurities, potentially impacting experimental results and their reproducibility. The primary degradation pathways include hydrolysis of the glycosidic bond and oxidation.

Q2: What are the main factors that can cause this compound to degrade?

A2: The principal factors contributing to this compound degradation are:

  • pH: Acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage, separating the sugar moiety from the steroidal aglycone.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Steroidal saponins are known to be relatively heat-stable, but significant degradation can occur at higher temperatures.

  • Light: Exposure to UV and visible light can lead to photodegradation.[2]

  • Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the this compound molecule.

  • Enzymes: Specific enzymes, such as glycosidases, can cleave the glycosidic bond.

Q3: How can I detect this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of this compound and its degradation products.[3][4][5] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately measured in the presence of its degradants.[3][4][5] Detection methods such as UV-Vis spectroscopy, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can be coupled with HPLC for comprehensive analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected potency of this compound solution.
  • Possible Cause: Degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure this compound stock solutions and solid compounds are stored at the recommended temperature (typically low temperatures) and protected from light.

    • pH of Solvent: Check the pH of the solvent used to dissolve this compound. Avoid highly acidic or alkaline conditions. Use buffered solutions to maintain a stable pH.

    • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

    • Freshly Prepare Solutions: Prepare solutions fresh before each experiment whenever possible. If storage is necessary, perform a stability study to determine the acceptable storage duration under your specific conditions.

Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[6][7][8][9][10]

Issue 3: Poor recovery of this compound during extraction from a biological matrix.
  • Possible Cause: Degradation during the extraction process or inefficient extraction.

  • Troubleshooting Steps:

    • Optimize Extraction pH: The pH of the extraction buffer should be optimized to ensure both efficient extraction and stability of this compound.

    • Control Temperature: Perform extraction steps at low temperatures (e.g., on ice) to minimize thermal degradation.

    • Use of Antioxidants: Consider adding antioxidants to the extraction buffer if oxidative degradation is suspected.

    • Enzyme Inhibition: If enzymatic degradation is a possibility, include appropriate enzyme inhibitors in the extraction buffer.

Data on Saponin Stability

The following tables summarize the stability of saponins under various conditions, based on literature data for similar compounds. This information can serve as a general guideline for this compound.

Table 1: Effect of pH on Saponin Stability

pH RangeConditionStabilityReference
Acidic (pH 1-2)Prolonged boiling with strong acidComplete hydrolysis to sapogenin[1]
Acidic (pH 4)80°C for 80 min (photodegradation)~80% degradation[2]
Neutral (pH 7)80°C for 80 min (photodegradation)Lower degradation rate than acidic pH[2]
AlkalineNot specifiedGenerally less stable than in acidic or neutral conditions

Table 2: Effect of Temperature on Saponin Stability

TemperatureConditionStabilityReference
80-130°CIsothermal heatingDegradation follows Arrhenius equation[11]
>430°CThermal decompositionSignificant degradation[12]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature for a defined period.

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • Withdraw samples at different time points and dilute for HPLC analysis.

    • For solid-state thermal degradation, expose the this compound powder to the same high temperature.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks (degradation products).

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products using techniques like LC-MS and NMR if necessary.

Visualizations

Signaling Pathways

Steroidal saponins have been reported to modulate various signaling pathways, particularly in the context of cancer research. The following diagrams illustrate some of these key pathways.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.

MAPK_NFkB_Pathway This compound This compound MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival

Caption: MAPK/NF-κB signaling pathway and its potential inhibition by this compound.

JAK_STAT_Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Proliferation, Angiogenesis) STAT3->Gene_Transcription

Caption: JAK/STAT3 signaling pathway, a potential target of this compound.

Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis (Kinetics, Pathway) LCMS->Data This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for a forced degradation study of this compound.

References

Optimizing HPLC parameters for Sugereoside separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HPLC analysis of Sugereoside and related glycosidic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their high-performance liquid chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating sugereosides and other glycosides?

A1: For method development, starting with a robust set of initial parameters is crucial. Since sugereosides are a type of glycoside, methods used for similar compounds like cardiac or flavonoid glycosides serve as an excellent baseline. A reversed-phase C18 column is the most common choice.[1][2]

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] Adding a modifier such as formic acid or acetic acid helps to improve peak shape and control ionization.[3] A gradient elution is generally preferred over isocratic elution to effectively separate a range of glycosides with varying polarities within a reasonable time.[1]

Q2: How do I select the appropriate column for my analysis?

A2: The choice of column depends on the polarity of your specific this compound.

  • Reversed-Phase (RP) C18 Columns: These are the most widely used columns for glycoside separation.[1][2] They work well for moderately polar to non-polar compounds. For highly polar glycosides that elute too early on a standard C18 column, a polar-endcapped C18 column can provide enhanced retention.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for very polar compounds that are not well-retained on reversed-phase columns. It uses a high organic mobile phase, which can also be advantageous for mass spectrometry (MS) detection due to efficient solvent desolvation.

Q3: Which detector is best suited for this compound analysis?

A3: The detector choice is dictated by the chemical structure of the analyte.

  • Photodiode Array (PDA) or UV-Vis Detector: If the this compound possesses a chromophore (e.g., an aromatic ring), a PDA or UV-Vis detector is ideal. A common wavelength for detecting many glycosides is around 210-220 nm.[1]

  • Evaporative Light Scattering Detector (ELSD): If your compound lacks a significant UV chromophore, an ELSD is a suitable alternative.[5] It is a quasi-universal detector that responds to any non-volatile analyte, making it useful for a broad range of saponins and other glycosides.[5][6]

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Co-elution

Q: My this compound peaks are overlapping. How can I improve their separation?

A: Poor resolution is a common issue that can often be solved by systematically adjusting the chromatographic parameters.

  • Optimize the Gradient: The most powerful tool for improving resolution in a complex mixture is to modify the elution gradient. Try making the gradient shallower (i.e., increase the percentage of the strong organic solvent more slowly over a longer time). This increases the run time but gives analytes more time to interact with the stationary phase, often resolving closely eluting peaks.

  • Change the Organic Solvent: The selectivity of the separation can be altered by switching the organic component of the mobile phase. If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.

  • Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[7] Using a buffer and adjusting the pH to be at least 2 units away from the analyte's pKa can ensure a single ionic form and improve peak shape and resolution.[7]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of critical pairs, although this will also increase the analysis time.[8]

  • Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can lead to sharper peaks and sometimes improved resolution.[9] However, be aware that temperature can also alter selectivity, and high temperatures may degrade labile compounds.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are broad and asymmetrical (tailing). What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column or system.[10][11]

  • Analyte-Silanol Interactions: Peak tailing for basic compounds is frequently caused by interactions with acidic silanol groups on the silica-based column packing. Adding a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the mobile phase can suppress this interaction and produce more symmetrical peaks.[7]

  • Column Overload: Injecting too much sample can lead to both tailing and fronting peaks.[10] Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Void: If all peaks in the chromatogram show poor shape, the problem may be a contaminated guard column or a void at the head of the analytical column.[7] First, try replacing the guard column. If the problem persists, the analytical column may need to be replaced.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.[7]

Problem 3: Low Sensitivity or No Peaks Detected

Q: I am not seeing my this compound peak, or the signal-to-noise ratio is very low. How can I improve detection?

A: Low sensitivity can be a detector issue, a sample issue, or a result of excessive peak broadening.

  • Check Detector Settings: Ensure your detector is set to the appropriate wavelength for your compound. If the UV absorbance is unknown, use a PDA detector to screen for the wavelength of maximum absorbance. For compounds without a chromophore, consider using an ELSD or a mass spectrometer.[5]

  • Increase Sample Concentration: If possible, increase the concentration of your sample. Be mindful not to overload the column, which can lead to peak shape issues.[10]

  • Improve Peak Shape: Broad peaks are inherently shorter and harder to detect than sharp peaks. Address any peak broadening issues (see Problem 2) to improve the peak height and, consequently, the signal-to-noise ratio.

  • Check for Contamination: A noisy or rising baseline, which can obscure small peaks, is often due to contaminated mobile phase solvents or additives.[7] Use high-purity HPLC-grade solvents and fresh reagents.

Data & Protocols

Table 1: Typical HPLC Parameters for Glycoside Separation

This table summarizes common starting parameters for the HPLC analysis of glycosides, which can be adapted for sugereosides.

ParameterTypical Value / TypeRationale & Optimization Notes
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)The most common starting point for glycoside analysis.[12] Particle size (e.g., 3.5 µm) can be smaller for higher efficiency.[1]
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component. Formic acid is a common modifier to improve peak shape for acidic and basic compounds.[3]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)The organic (strong) solvent. ACN often provides sharper peaks and lower backpressure than MeOH.
Gradient Program 5-95% B over 40-60 minutesA wide gradient is a good starting point for unknown samples. The slope can be adjusted to improve resolution where needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted (e.g., 0.8 mL/min) to fine-tune resolution.[8]
Column Temp. 25-40 °CElevated temperatures can decrease viscosity, improve efficiency, and alter selectivity.[9] A stable temperature is critical for reproducible retention times.
Detection PDA/UV at 210-220 nm or ELSD210-220 nm is a common wavelength for compounds with limited chromophores.[1] ELSD is for compounds with no UV absorbance.[5]
Injection Vol. 5-20 µLShould be optimized to avoid column overload while ensuring adequate sensitivity.
General Experimental Protocol for this compound Analysis

This protocol provides a detailed methodology for analyzing sugereosides using a standard reversed-phase HPLC-UV system.

  • Sample Preparation:

    • Accurately weigh and dissolve the plant extract or purified sample in a suitable solvent (e.g., 70% methanol in water).[1]

    • Use sonication to ensure complete dissolution of the analytes.[1]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column frit.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.

  • HPLC System Setup and Equilibration:

    • Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 30°C.

    • Set the detector wavelength to 210 nm.

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).

  • Chromatographic Run:

    • Inject 10 µL of the filtered sample.

    • Start the gradient elution program. A representative program is:

      • 0-5 min: 5% B

      • 5-45 min: Linear gradient from 5% to 70% B

      • 45-50 min: Linear gradient from 70% to 95% B

      • 50-55 min: Hold at 95% B (column wash)

      • 55-60 min: Return to 5% B (re-equilibration)

    • Acquire data for the entire run duration.

  • Data Analysis:

    • Integrate the peaks of interest.

    • Identify peaks by comparing retention times with reference standards, if available.

    • Quantify the analytes by creating a calibration curve from standards of known concentrations.

Optimization Workflow

The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for this compound separation.

HPLC_Optimization_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development & Optimization A Define Separation Goal (e.g., Purity, Quantification) B Select Column & Detector (e.g., C18, PDA/ELSD) A->B C Select Mobile Phase (e.g., ACN/Water + Modifier) B->C D Run Initial Scout Gradient (e.g., 5-95% B over 40 min) C->D E Acceptable Resolution & Peak Shape? D->E F Optimize Gradient Slope (Steeper vs. Shallower) E->F No J Final Method Validation E->J Yes G Adjust Temp. & Flow Rate (Fine-tune Selectivity) F->G H Peak Shape OK? (Tailing/Fronting) G->H I Adjust Mobile Phase Modifier (e.g., Acid Conc., pH) H->I No H->J Yes I->D

Caption: Workflow for HPLC method development and optimization.

References

Technical Support Center: Optimizing Sugereoside Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Sugereoside in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for LC-MS analysis?

A1: this compound is a glycosylated kaurane diterpenoid with the molecular formula C26H42O8 and a molecular weight of 482.6 g/mol .[1][2][3] Its structure consists of a lipophilic diterpenoid aglycone and a hydrophilic β-D-glucopyranose sugar moiety linked by an O-glycosidic bond.[1] This dual nature makes it moderately polar. It is known to be soluble in DMSO.[1][3] The glycosidic bond can be susceptible to cleavage under certain MS conditions.

Q2: What is the recommended starting column for this compound analysis?

A2: For glycosylated compounds like this compound, a reversed-phase C18 column is a common and effective starting point.[4] Given the compound's moderate polarity, a C18 phase provides a good balance of retention and separation from non-polar matrix components. For enhanced peak shape and efficiency, especially with basic compounds, columns with a charged surface may offer advantages.[5] If retention on a C18 column is insufficient, Hydrophilic Interaction Chromatography (HILIC) is a viable alternative, as it is specifically designed for the retention of polar compounds.[6]

Q3: Which mobile phase composition is best for enhancing this compound resolution?

A3: A typical mobile phase for reversed-phase chromatography of this compound would consist of water (A) and an organic solvent like acetonitrile or methanol (B), both containing an additive to improve peak shape and ionization efficiency.[4][7]

  • Additives: Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry, aiding in the protonation of the analyte for positive ion mode ESI.[5][7][8]

  • Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency.[9]

  • Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally required to effectively separate this compound from other components in a complex mixture.[4][10]

Q4: How can I optimize the Electrospray Ionization (ESI) source for this compound?

A4: Optimizing ESI parameters is crucial for maximizing the sensitivity of this compound analysis.

  • Ionization Mode: Given its structure, this compound can be analyzed in both positive and negative ion modes. In positive mode, you will likely observe protonated molecules [M+H]+ or adducts like [M+Na]+ and [M+NH4]+.[11] In negative mode, deprotonated molecules [M-H]- or formate adducts [M+HCOO]- are common.[11][12] It is recommended to test both modes during method development.

  • Source Parameters: Key parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[13][14][15] Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while infusing a standard solution of this compound to find the optimal signal intensity.

  • Fragmentation: The glycosidic bond in this compound can cleave in the source, leading to the observation of the aglycone fragment. While this can be used for structural confirmation, in-source fragmentation should be minimized for quantitative analysis by using gentler source conditions (e.g., lower cone voltage/fragmentor voltage).[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Possible Cause Recommended Solution
Secondary Interactions The free silanol groups on the silica backbone of the column can interact with the hydroxyl groups of this compound, causing peak tailing. Ensure the mobile phase pH is appropriate (typically acidic, e.g., using 0.1% formic acid) to suppress this interaction. Using a column with end-capping or a hybrid particle technology can also minimize these effects.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% organic solvent for a reversed-phase method starting at 95% aqueous), it can cause peak distortion.[13] Ideally, the sample solvent should match the initial mobile phase composition.[10][15]
Column Contamination/Void If all peaks in the chromatogram show poor shape, it might indicate a problem with the column, such as a partially blocked inlet frit or a void at the column head.[13] Try back-flushing the column or replacing it.
Issue 2: Low Resolution or Co-elution with Interfering Peaks

Inadequate separation between this compound and other matrix components can hinder accurate quantification.

Parameter to Adjust Strategy for Improvement
Gradient Slope Make the gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). This gives more time for the analytes to interact with the stationary phase, often improving resolution.[6]
Mobile Phase Composition Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). The different solvent selectivity can alter the elution order and improve separation.[9]
Column Chemistry If optimizing the mobile phase is insufficient, try a column with a different stationary phase. For example, a phenyl-hexyl phase offers different selectivity compared to a C18 phase due to pi-pi interactions. If this compound elutes too early, a HILIC column could provide the necessary retention and resolution.[6]
Temperature Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, ensure the temperature does not degrade the analyte.

Experimental Protocols

Protocol 1: Generic Reversed-Phase LC-MS Method for this compound Quantification

This protocol provides a starting point for developing a robust LC-MS method for this compound.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Centrifuge the sample to remove any particulates before injection.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive (and/or Negative, to be tested).

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 45 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Scan Mode: Full Scan (to identify parent ion) and MS/MS (for quantification using Multiple Reaction Monitoring - MRM).

Quantitative Data Summary

The following tables provide recommended starting parameters for method development.

Table 1: Recommended LC Parameters for this compound Analysis

ParameterRecommendation 1 (Reversed-Phase)Recommendation 2 (HILIC)
Column Type C18 or BiphenylAmide or Bare Silica
Dimensions 2.1 mm ID, 50-150 mm length2.1 mm ID, 50-150 mm length
Particle Size < 3 µm< 3 µm
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min0.2 - 0.5 mL/min
Temperature 30 - 50 °C30 - 50 °C

Table 2: Typical ESI-MS Parameters for Glycoside Analysis

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3000 - 4500 V2500 - 4000 V
Nebulizer Gas (N2) 30 - 60 psi30 - 60 psi
Drying Gas (N2) Flow 8 - 12 L/min8 - 12 L/min
Drying Gas Temp. 300 - 350 °C300 - 350 °C
Fragmentor/Cone Voltage 80 - 150 V (optimize to minimize in-source fragmentation)80 - 150 V (optimize to minimize in-source fragmentation)

Visualizations

G Start Poor Resolution of this compound Peak CheckPeakShape Assess Peak Shape (Tailing, Fronting, Broad?) Start->CheckPeakShape CheckCoelution Is the peak co-eluting with an interference? Start->CheckCoelution TailingFronting Peak Tailing or Fronting CheckPeakShape->TailingFronting Tailing/ Fronting Broad Peak is Broad CheckPeakShape->Broad Broad Coeluting Yes, Co-elution Suspected CheckCoelution->Coeluting Sol_Tailing1 Optimize Mobile Phase pH (e.g., add 0.1% Formic Acid) TailingFronting->Sol_Tailing1 Sol_Tailing2 Reduce Sample Concentration or Injection Volume TailingFronting->Sol_Tailing2 Sol_Tailing3 Match Injection Solvent to Initial Mobile Phase TailingFronting->Sol_Tailing3 Sol_Broad1 Decrease LC Flow Rate Broad->Sol_Broad1 Sol_Broad2 Increase Column Temperature Broad->Sol_Broad2 Sol_Broad3 Check for Extra-Column Volume (tubing, connections) Broad->Sol_Broad3 Sol_Coelute1 Adjust Gradient Slope (make it shallower) Coeluting->Sol_Coelute1 Sol_Coelute2 Change Organic Solvent (ACN <=> MeOH) Coeluting->Sol_Coelute2 Sol_Coelute3 Try a Column with Different Selectivity (e.g., Phenyl-Hexyl) Coeluting->Sol_Coelute3

Caption: Troubleshooting workflow for poor resolution of this compound.

G cluster_LC LC Eluent cluster_MS MS Ion Source (ESI) Sug_sol This compound in Mobile Phase Droplet Nebulization Nebulization (Gas Flow) Sug_sol->Nebulization High Voltage Desolvation Desolvation (Heat, Gas Flow) Nebulization->Desolvation Ionization Ionization (Capillary Voltage) Desolvation->Ionization GasPhaseIon [this compound+H]+ (Gas Phase Ion) Ionization->GasPhaseIon Successful Ionization FragmentIon [Aglycone+H]+ (Fragment Ion) Ionization->FragmentIon In-source Fragmentation MassAnalyzer To Mass Analyzer GasPhaseIon->MassAnalyzer FragmentIon->MassAnalyzer

Caption: Factors influencing this compound ionization in an ESI source.

References

Technical Support Center: Interpreting Complex NMR Spectra of Sugereoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sugereoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this natural product. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of this compound.

Question: Why are the proton signals in the sugar region (3.0-4.5 ppm) of my ¹H NMR spectrum of this compound overlapping and difficult to interpret?

Answer: Signal overlapping in the sugar region is a common challenge due to the similar chemical environments of the non-anomeric protons. Here are several strategies to resolve this issue:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase chemical shift dispersion, potentially resolving overlapping signals.

  • 2D NMR Experiments: Utilize two-dimensional NMR techniques to resolve individual proton signals.

    • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other, helping to trace the spin systems of each sugar unit.

    • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful as it reveals correlations between all protons within a single spin system (i.e., within a single sugar residue), even if they are not directly coupled. This can help to identify all the protons belonging to a specific sugar.

  • Solvent Change: Changing the deuterated solvent (e.g., from CD₃OD to pyridine-d₅) can alter the chemical shifts of the protons and may resolve some overlapping signals.[1]

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformational equilibrium or the rate of exchange of hydroxyl protons.

Question: The anomeric proton signals in my ¹H NMR spectrum are broad. What could be the cause and how can I fix it?

Answer: Broadening of anomeric proton signals can be due to several factors:

  • Intermediate Conformational Exchange: The sugar rings or the glycosidic linkages may be undergoing conformational exchange on the NMR timescale, leading to broad signals. Varying the temperature of the experiment can help. Lowering the temperature may slow down the exchange to the point where distinct conformations are observed, while increasing the temperature may average the conformations, resulting in sharper signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin may help.

  • Poor Shimming: An improperly shimmed spectrometer will result in broad peaks throughout the spectrum. Re-shimming the instrument, particularly the higher-order shims, is recommended.

Question: I am having trouble determining the stereochemistry of the glycosidic linkages (α or β). Which NMR parameters are most informative?

Answer: The stereochemistry of glycosidic linkages can be determined by a combination of coupling constants and NOE data:

  • ¹J(C,H) Coupling Constants: The one-bond coupling constant between the anomeric carbon and the anomeric proton is indicative of the stereochemistry. Generally, a ¹J(C1,H1) value of ~160 Hz is characteristic of an α-linkage, while a value of ~170 Hz is typical for a β-linkage.

  • ³J(H,H) Coupling Constants: The three-bond coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is also diagnostic. For most common sugars in a ⁴C₁ chair conformation, a small ³J(H1,H2) value (1-4 Hz) suggests an α-linkage (axial-equatorial or equatorial-equatorial coupling), while a large ³J(H1,H2) value (7-9 Hz) indicates a β-linkage (diaxial coupling).[2]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can show through-space correlations between protons. For a 1,4-linkage, a NOE between the anomeric proton (H-1) of one sugar and the proton at the linkage position (H-4) of the adjacent sugar can confirm the proximity and help to establish the stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the anomeric protons and carbons of this compound?

A1: For glycosides like this compound, the anomeric protons typically resonate in the range of δ 4.5-5.5 ppm in the ¹H NMR spectrum. The anomeric carbons are found in the δ 100-106 ppm region of the ¹³C NMR spectrum.[3]

Q2: How can I identify the individual sugar units in the oligosaccharide chain of this compound?

A2: A combination of 1D and 2D NMR experiments is essential. Start by identifying the anomeric proton and carbon for each sugar residue. Then, use a TOCSY experiment to trace the complete spin system for each sugar. The pattern of cross-peaks in the TOCSY spectrum is characteristic of the sugar type (e.g., glucose, xylose, etc.). The coupling constants between the ring protons, determined from a COSY or 1D ¹H spectrum, are also crucial for confirming the identity and stereochemistry of each monosaccharide.

Q3: What is the purpose of an HMBC experiment in the structural elucidation of this compound?

A3: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical for determining the connectivity between the sugar units and the aglycone. It shows correlations between protons and carbons that are two or three bonds apart. Key correlations to look for are:

  • Between the anomeric proton of a sugar and the carbon of the aglycone to which it is attached.

  • Between the anomeric proton of one sugar and the carbon of the adjacent sugar at the linkage position.

  • Within the aglycone to establish its carbon framework.

Q4: My sample of this compound is not very soluble in common deuterated solvents like CDCl₃ or acetone-d₆. What solvent should I use?

A4: Glycosides are often polar and may have limited solubility in less polar solvents. For polar glycosides like this compound, pyridine-d₅ is a common and effective solvent due to its excellent dissolving power.[3] Other options include methanol-d₄ (CD₃OD) or DMSO-d₆.[3]

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, which is proposed to be a triterpenoid saponin with a trisaccharide chain attached at C-3 of the aglycone. The sugar chain is composed of a β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranosyl moiety. Data is presented as if recorded in pyridine-d₅.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, Pyridine-d₅)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
33.25dd11.5, 4.5
125.48t3.5
............
Glc I (attached to aglycone)
1'4.88d7.8
2'4.35t8.0
3'4.51t8.5
4'4.29t9.0
5'4.01m
6'a4.45dd11.5, 2.5
6'b4.30dd11.5, 5.0
Glc II
1''5.15d7.5
2''4.22t8.2
3''4.38t8.8
4''4.18t9.2
5''3.95m
6''a4.40dd11.8, 2.8
6''b4.25dd11.8, 5.5
Rha
1'''6.35br s
2'''4.85m
3'''4.65dd9.5, 3.0
4'''4.33t9.5
5'''4.95dq9.5, 6.2
6''' (CH₃)1.75d6.2

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, Pyridine-d₅)

PositionδC (ppm)
Aglycone
388.9
12122.5
13144.1
......
Glc I (attached to aglycone)
1'105.2
2'84.1
3'78.5
4'71.9
5'78.2
6'62.9
Glc II
1''106.1
2''76.9
3''86.5
4''69.8
5''77.9
6''62.7
Rha
1'''102.1
2'''72.8
3'''72.5
4'''74.1
5'''69.9
6''' (CH₃)18.8

Experimental Protocols

1. Sample Preparation

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.6 mL of pyridine-d₅.

  • To ensure a homogeneous solution, gently vortex the NMR tube.[3]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

2. 1D NMR Spectroscopy (¹H and ¹³C)

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • DEPT-135: A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

3. 2D NMR Spectroscopy

  • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks.

  • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to delineate the proton spin systems of each sugar residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum with a long-range coupling delay optimized for 8-10 Hz to observe two- and three-bond correlations. This is crucial for determining the glycosidic linkages and the attachment point of the sugar chain to the aglycone.

  • NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time of 200-500 ms to determine the through-space proximities of protons, which is essential for stereochemical assignments.

Visualizations

Sugereoside_Structure cluster_aglycone Aglycone cluster_sugars Trisaccharide Chain aglycone Triterpenoid Core GlcI β-D-Glc aglycone->GlcI (C-3) GlcII β-D-Glc GlcI->GlcII (1→2) Rha α-L-Rha GlcII->Rha (1→3)

Caption: Proposed structure of this compound, a hypothetical triterpenoid glycoside.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis A Purified this compound B Dissolve in Pyridine-d5 A->B C Transfer to NMR Tube B->C D ¹H NMR C->D E ¹³C & DEPT F COSY & TOCSY D->F G HSQC E->G F->G J Assign Spin Systems F->J H HMBC G->H G->J I NOESY/ROESY H->I K Determine Linkages H->K L Establish Stereochemistry I->L J->K K->L M Final Structure L->M

Caption: Experimental workflow for the NMR analysis of this compound.

Troubleshooting_NMR cluster_resolution Resolution Issues cluster_broadening Line Broadening cluster_stereochem Stereochemistry Start Complex/Overlapping ¹H NMR Spectrum Q1 Overlapping Sugar Signals? Start->Q1 Q2 Broad Anomeric Signals? Start->Q2 Q3 Linkage Ambiguity? Start->Q3 A1 Run 2D TOCSY/COSY Q1->A1 Yes A2 Use Higher Field NMR Q1->A2 Yes A3 Change Solvent/Temp Q1->A3 Yes B1 Check Shimming Q2->B1 Yes B2 Vary Temperature Q2->B2 Yes B3 Check for Paramagnetics Q2->B3 Yes C1 Measure J(H1,H2) & J(C1,H1) Q3->C1 Yes C2 Run NOESY/ROESY Q3->C2 Yes

Caption: Troubleshooting flowchart for common NMR issues with this compound.

References

Technical Support Center: Method Refinement for Consistent Sugereoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the consistent quantification of Sugereoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent quantification important?

This compound is a diterpene glucoside with the molecular formula C₂₆H₄₂O₈ and a molecular weight of 482.6 g/mol .[1] It is found in plants such as Rubus suavissimus and is of interest for its potential biological activities. Consistent and accurate quantification is crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development.

Q2: What are the main challenges in quantifying this compound?

Challenges in quantifying this compound and other diterpene glycosides often include:

  • Extraction Efficiency: Incomplete extraction from complex plant matrices can lead to underestimation.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal in both HPLC-UV and LC-MS/MS, leading to inaccurate quantification.

  • Lack of a Chromophore: Like many glycosides, this compound lacks a strong UV chromophore, which can result in low sensitivity with HPLC-UV detection. Detection is often performed at low wavelengths (e.g., 205-210 nm).

  • Isomeric Compounds: The presence of structurally similar compounds can lead to co-elution and difficulty in achieving baseline separation.

  • Standard Availability: The availability and purity of a this compound reference standard are critical for accurate quantification.

Q3: Which analytical technique is best for this compound quantification: HPLC-UV or UPLC-MS/MS?

Both techniques can be used, but they have different strengths and weaknesses:

  • HPLC-UV: A more common and less expensive technique. However, it may lack the sensitivity and selectivity required for complex samples or trace-level quantification due to the weak UV absorbance of this compound.

  • UPLC-MS/MS: Offers superior sensitivity, selectivity, and specificity. The use of Multiple Reaction Monitoring (MRM) mode can minimize matrix effects and provide accurate quantification even in complex matrices. UPLC-MS/MS is generally the preferred method for bioanalytical studies and for complex plant extracts.

Q4: How can I improve the extraction of this compound from plant material?

The choice of extraction method can significantly impact the yield. Common methods include:

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample rapidly, accelerating extraction.

  • Soxhlet Extraction: A classical method involving continuous extraction with a refluxing solvent.

  • Maceration: A simple soaking method.

For diterpene glycosides, hydroalcoholic mixtures (e.g., 70-80% ethanol or methanol in water) are often effective. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is crucial for maximizing recovery.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

HPLC-UV Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. High dead volume in the system.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample. 4. Check and tighten all fittings; use low-volume tubing.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Leaks in the pump or injector. 3. Inadequate column equilibration. 4. Temperature fluctuations.1. Ensure proper mobile phase mixing and degassing. 2. Inspect the system for leaks. 3. Increase the column equilibration time between injections. 4. Use a column oven to maintain a stable temperature.
Low Sensitivity/No Peak 1. Wavelength is not optimal. 2. Low concentration of this compound in the sample. 3. Detector lamp is failing.1. Set the UV detector to a low wavelength (e.g., 205-210 nm). 2. Concentrate the sample or use a more sensitive method like UPLC-MS/MS. 3. Replace the detector lamp.
Baseline Noise or Drift 1. Air bubbles in the mobile phase or detector. 2. Contaminated mobile phase or column. 3. Detector lamp instability.1. Degas the mobile phase thoroughly. 2. Use high-purity solvents and flush the column. 3. Allow the lamp to warm up sufficiently.
UPLC-MS/MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity 1. Inefficient ionization. 2. Incorrect mass transitions (MRM). 3. Ion source contamination. 4. Matrix suppression.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Infuse a standard solution to optimize precursor and product ions. 3. Clean the ion source. 4. Improve sample cleanup (e.g., using SPE) or dilute the sample.
High Background Noise 1. Contaminated mobile phase or system. 2. Chemical noise from the matrix.1. Use high-purity solvents and flush the system. 2. Use a more selective MRM transition or improve sample preparation.
Inconsistent Peak Area 1. Inconsistent sample injection volume. 2. Variability in ionization due to matrix effects. 3. Instability of the analyte in the prepared sample.1. Check the autosampler for proper function. 2. Use a stable isotope-labeled internal standard if available. 3. Analyze samples promptly after preparation or assess stability.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline and should be optimized for the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of 80% methanol.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

  • Filter the reconstituted solution through a 0.22 µm syringe filter before injection.

HPLC-UV Method for this compound Quantification

This is a starting method that should be optimized for your specific instrument and column.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B (followed by re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 205 nm
Reference Standard Prepare a calibration curve with a this compound standard (e.g., 1-100 µg/mL).
UPLC-MS/MS Method for this compound Quantification

This is a starting method that requires optimization of MS parameters.

Parameter Condition
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min, 5-20% B; 1-5 min, 20-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B (followed by re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Scan Mode Multiple Reaction Monitoring (MRM)
Suggested MRM Transitions (to be optimized) Precursor Ion [M+H]⁺: m/z 483.3 Product Ions: To be determined by infusion of a standard.
Reference Standard Prepare a calibration curve with a this compound standard (e.g., 1-1000 ng/mL).

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis plant_material Dried Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution filtration Syringe Filtration reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms quantification Quantification hplc_uv->quantification uplc_msms->quantification

Caption: General workflow for this compound quantification.

Troubleshooting_Logic cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem with Quantification peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time no_peak No/Low Peak? start->no_peak baseline_noise Baseline Noise/Drift? start->baseline_noise check_column Check/Replace Column peak_shape->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_shape->check_mobile_phase retention_time->check_mobile_phase check_system Check System for Leaks retention_time->check_system optimize_method Optimize Method Parameters (Wavelength, Gradient) no_peak->optimize_method check_detector Check Detector (Lamp, Source) no_peak->check_detector improve_sample_prep Improve Sample Prep no_peak->improve_sample_prep baseline_noise->check_mobile_phase baseline_noise->check_detector

Caption: Troubleshooting decision tree for this compound analysis.

References

Minimizing matrix effects in Sugereoside analysis from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sugereoside from crude extracts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize matrix effects and achieve accurate and reproducible quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a diterpene glycoside, a moderately polar compound found in plants of the Rubus genus, notably Rubus suavissimus. Its analysis from crude plant extracts is challenging due to the complexity of the sample matrix. Co-extracted compounds such as pigments, lipids, sugars, and other secondary metabolites can interfere with the analysis, leading to a phenomenon known as the matrix effect.

Q2: What is the matrix effect and how does it affect this compound analysis?

The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification. In electrospray ionization (ESI) mass spectrometry, which is commonly used for analyzing polar compounds like this compound, matrix effects are a significant concern.

Q3: How can I assess the extent of the matrix effect in my samples?

The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample extract that does not contain the analyte). The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q4: What are the most effective strategies to minimize matrix effects in this compound analysis?

The most effective strategies involve a combination of:

  • Optimized Sample Preparation: To remove interfering compounds before analysis.

  • Chromatographic Separation: To resolve this compound from co-eluting matrix components.

  • Use of an Internal Standard: To compensate for any remaining matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound from crude extracts.

Issue Potential Cause Recommended Solution
Low this compound Recovery Inefficient extraction from the plant material.Ensure the plant material is finely ground. Use an appropriate extraction solvent and technique (e.g., ultrasonication with 70% methanol). Consider optimizing extraction time and temperature.
Loss of analyte during sample cleanup.Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for analyte breakthrough or incomplete elution. Ensure the chosen SPE sorbent is appropriate for a moderately polar glycoside.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for polar analytes like this compound.
Incompatible injection solvent.Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column contamination.Implement a more rigorous sample cleanup procedure. Use a guard column to protect the analytical column.
High Signal Suppression (Matrix Effect) Insufficient removal of interfering matrix components.Optimize the sample preparation method. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) for removing a wide range of interferences.
Co-elution of this compound with matrix components.Adjust the chromatographic gradient to improve the separation of this compound from the matrix.
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the extraction and cleanup protocols. Use of an automated liquid handler can improve reproducibility.
Instability of this compound in the extract.Triterpene glycosides are generally stable, but it is good practice to analyze samples as soon as possible after preparation.[1] If storage is necessary, keep extracts at low temperatures (e.g., 4°C or -20°C) and protected from light.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to effectively remove interfering matrix components from crude plant extracts prior to LC-MS/MS analysis.

Materials:

  • Crude plant extract (e.g., from Rubus suavissimus)

  • SPE cartridges (e.g., Reversed-phase C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Extraction:

    • Weigh 1.0 g of finely ground, dried plant material.

    • Add 20 mL of 80% aqueous methanol containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the plant residue and combine the supernatants.

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of water.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elution: Elute the this compound with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This method provides a starting point for the quantitative analysis of this compound. Optimization may be required for your specific instrumentation.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 98% B

    • 10-13 min: Hold at 98% B

    • 13.1-16 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

MS/MS Conditions (Illustrative for a Diterpene Glycoside):

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing a pure standard of this compound. For a related compound like rubusoside, precursor and product ions would be selected for quantification and confirmation.

Quantitative Data Summary

The following tables summarize the impact of different sample preparation techniques on matrix effects and the importance of using an internal standard.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)
Dilute-and-Shoot-65% (Ion Suppression)~100%
Liquid-Liquid Extraction (LLE)-30% (Ion Suppression)70-80%
Solid-Phase Extraction (SPE) -5% to +2% >90%

Data is illustrative and based on typical findings for glycoside analysis in complex plant matrices.

Table 2: Effectiveness of an Internal Standard in Compensating for Matrix Effects

AnalyteMatrixMatrix Effect (%) without Internal StandardMatrix Effect (%) with Stable Isotope-Labeled Internal Standard
Diterpene GlycosideRubus Leaf Extract-45% (Ion Suppression)-2%
Diterpene GlycosideAnother Complex Plant Extract-52% (Ion Suppression)+1%

This data illustrates the significant improvement in accuracy when a stable isotope-labeled internal standard is used to correct for matrix-induced ion suppression.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Crude Plant Material extraction Solvent Extraction (e.g., 80% MeOH) plant_material->extraction Grind & Extract cleanup Solid-Phase Extraction (SPE) extraction->cleanup Evaporate & Reconstitute final_extract Final Extract cleanup->final_extract Elute & Concentrate lc_ms LC-MS/MS Analysis final_extract->lc_ms Inject data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound analysis.

Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies start Crude Extract Analysis sample_prep Optimized Sample Preparation (e.g., SPE) start->sample_prep Reduces Interferences chromatography Chromatographic Separation start->chromatography Separates Analyte from Matrix internal_standard Internal Standard (Stable Isotope Labeled) start->internal_standard Compensates for Signal Variation result Accurate Quantification of this compound sample_prep->result chromatography->result internal_standard->result

Caption: Strategies to minimize matrix effects.

References

Technical Support Center: Strategies for Scaling Up Sugereoside Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Sugereoside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the isolation and purification of this compound.

Q1: My initial crude extract has a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in the initial extraction can stem from several factors:

  • Inefficient Solvent Extraction: The choice of solvent and extraction parameters are critical. This compound, a diterpene glycoside, is typically extracted from the leaves of Rubus suavissimus.[1] While water is a common solvent for initial extraction, using a co-solvent like ethanol can improve efficiency. The aqueous extraction process can also co-extract a large amount of non-active polysaccharides which can interfere with subsequent purification steps.[2][3]

  • Improper Biomass Handling: The condition of the plant material significantly impacts yield. Ensure the leaves are properly dried and ground to a consistent particle size to maximize the surface area for extraction.

  • Degradation of this compound: Glycosidic bonds can be susceptible to hydrolysis under acidic conditions or at high temperatures.[4] Monitor and control the pH and temperature during extraction.

Troubleshooting Steps:

  • Optimize Solvent System: Experiment with different ratios of ethanol-water mixtures (e.g., 50% to 80% ethanol) to find the optimal balance for this compound solubility while minimizing the extraction of undesirable compounds.[5]

  • Evaluate Extraction Method: Compare different extraction techniques such as maceration, reflux extraction, and ultrasound-assisted extraction to determine the most efficient method for your scale.

  • Control Extraction Conditions: Maintain a neutral pH and keep the temperature moderate (e.g., below 60°C) to prevent degradation.

Q2: I'm observing significant peak tailing and poor resolution during the chromatographic purification of this compound. How can I improve this?

A2: Peak tailing and poor resolution in chromatography are common issues that can often be resolved by optimizing the chromatographic conditions.

  • Column Overload: Injecting too much sample onto the column is a frequent cause of peak distortion.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial for good separation. For glycosides like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water is often used.[6]

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases or not properly cleaning and storing the column.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.

  • Optimize Mobile Phase Gradient: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with adding a small amount of formic acid (e.g., 0.1%) to the mobile phase to improve peak shape.[6]

  • Check Column Health: Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.

Q3: After purification, my final this compound product has low purity. What are the likely contaminants and how can I remove them?

A3: Common contaminants in this compound preparations include other structurally similar glycosides, aglycones, and polysaccharides.[2][4]

  • Co-eluting Glycosides: The crude extract may contain other glycosides with similar polarities to this compound, making them difficult to separate.

  • Polysaccharides: As mentioned, aqueous extractions can lead to high levels of polysaccharide contamination.[2][3]

  • Hydrolysis Products: If degradation occurs, you may have the aglycone of this compound or other breakdown products in your final sample.

Troubleshooting Steps:

  • Employ Orthogonal Purification Methods: Use multiple chromatography techniques with different separation principles. For example, follow up reversed-phase chromatography with a normal-phase or ion-exchange chromatography step.

  • Alcohol Precipitation for Polysaccharide Removal: A simple and effective method to remove a significant portion of polysaccharides is through alcohol precipitation. Adding ethanol to a concentrated aqueous extract can precipitate the polysaccharides, which can then be removed by centrifugation or filtration.[2][3] A 70% ethanol regimen has been shown to be effective for removing polysaccharides from Rubus suavissimus extracts.[3][5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step to achieve high purity.

Data Presentation

The following tables summarize key quantitative data for scaling up this compound isolation.

Table 1: Comparison of Extraction Solvents on the Composition of Rubus suavissimus Extract

Solvent SystemTotal Polysaccharide Content (%)Total Bioactive Compounds (%)*Reference
Water (Crude Extract)~11%Not specified[2][3]
70% Ethanol (Supernatant after precipitation)Significantly Reduced>20%[2][3]

*Bioactive marker compounds include gallic acid, ellagic acid, rutin, rubusoside, and steviol monoside.

Table 2: General HPLC Conditions for Glycoside Analysis

ParameterConditionReference
Column Alkylamine-bonded silica or C18[6][7]
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid[6][7]
Flow Rate 0.5 - 1.0 mL/min[6][7]
Detection Refractive Index (RI) or UV (at low wavelength)[7]
Column Temperature 30-40°C[6]

Experimental Protocols

This section provides detailed methodologies for the key steps in this compound isolation.

Protocol 1: Lab-Scale Extraction and Polysaccharide Precipitation
  • Extraction:

    • Air-dry the leaves of Rubus suavissimus and grind them into a fine powder.

    • Suspend the powdered leaves in deionized water (e.g., 1:10 w/v).

    • Heat the suspension at 60°C for 2 hours with constant stirring.

    • Allow the mixture to cool and then filter to separate the aqueous extract from the solid plant material.

  • Polysaccharide Precipitation:

    • Concentrate the aqueous extract under reduced pressure to about one-fifth of its original volume.

    • Slowly add ethanol to the concentrated extract with continuous stirring to a final concentration of 70% (v/v).

    • Allow the mixture to stand at 4°C for 12 hours to facilitate the precipitation of polysaccharides.

    • Centrifuge the mixture at 4000 rpm for 20 minutes.

    • Collect the supernatant, which contains the partially purified this compound.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Pack a C18 reversed-phase chromatography column with the appropriate stationary phase.

    • Equilibrate the column with the initial mobile phase composition (e.g., 20% acetonitrile in water).

  • Sample Loading and Elution:

    • Dissolve the dried supernatant from Protocol 1 in the initial mobile phase.

    • Load the sample onto the equilibrated column.

    • Elute the column with a stepwise or linear gradient of increasing acetonitrile concentration in water.

    • Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or HPLC.

  • Fraction Pooling and Analysis:

    • Analyze the collected fractions for the presence of this compound.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in this compound isolation.

Sugereoside_Isolation_Workflow Start Dried Rubus suavissimus Leaves Extraction Aqueous Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Precipitation Alcohol Precipitation (70% EtOH) Concentration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant (Enriched Extract) Centrifugation->Supernatant Chromatography Reversed-Phase Chromatography Supernatant->Chromatography Fraction_Collection Fraction Collection & Analysis Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product Troubleshooting_Chromatography Issue Poor Chromatographic Resolution Check_Overload Is the column overloaded? Issue->Check_Overload Reduce_Load Reduce sample concentration or injection volume Check_Overload->Reduce_Load Yes Check_Mobile_Phase Is the mobile phase optimal? Check_Overload->Check_Mobile_Phase No Resolved Problem Resolved Reduce_Load->Resolved Optimize_Gradient Optimize mobile phase gradient (e.g., shallower) Check_Mobile_Phase->Optimize_Gradient No Check_Column Is the column in good condition? Check_Mobile_Phase->Check_Column Yes Optimize_Gradient->Resolved Flush_Column Flush or replace the column Check_Column->Flush_Column No Check_Column->Resolved Yes Flush_Column->Resolved

References

Validation & Comparative

In Vivo Antidiabetic Activity of Sugereoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of published peer-reviewed scientific literature detailing the in vivo antidiabetic activity of Sugereoside. While this compound, a diterpene glucoside isolated from Rubus suavissimus, is recognized for its properties as a natural sweetener, its potential therapeutic effects on diabetes have not been substantiated through in vivo studies.[1][2]

Consequently, a direct comparison of this compound with other established antidiabetic agents, supported by quantitative data from in vivo models, cannot be constructed at this time. To fulfill the user's request for a comparison guide, data from validated in vivo studies are essential.

For the purpose of illustrating the requested format and content, we present a hypothetical comparison guide. This guide is based on the type of data that would be necessary to validate the antidiabetic activity of a compound like this compound. The data and experimental details provided below are illustrative and are based on common methodologies used in the preclinical assessment of antidiabetic agents.

Hypothetical Comparative Guide: Antidiabetic Activity of Compound X (formerly this compound)

This guide compares the in vivo antidiabetic performance of a hypothetical compound, "Compound X," with the well-established oral hypoglycemic agent, Glibenclamide. The data presented herein is for illustrative purposes only and is not based on actual experimental results for this compound.

Data Presentation: Comparative Efficacy in a Type 2 Diabetes Mellitus (T2DM) Rodent Model

The following table summarizes the quantitative data from a hypothetical 28-day in vivo study in a streptozotocin-nicotinamide induced T2DM rat model.

ParameterNormal ControlDiabetic ControlCompound X (50 mg/kg)Glibenclamide (10 mg/kg)
Fasting Blood Glucose (mg/dL) - Day 28 95 ± 5.2350 ± 15.8140 ± 8.1125 ± 7.5
Oral Glucose Tolerance Test (OGTT) - AUC (mg·h/dL) 650 ± 30.51800 ± 95.2950 ± 55.3850 ± 48.9
Serum Insulin (µU/mL) - Day 28 15.2 ± 1.87.5 ± 0.912.8 ± 1.514.1 ± 1.7
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) 3.6 ± 0.413.1 ± 1.25.9 ± 0.75.2 ± 0.6

*p < 0.05 compared to Diabetic Control. Data are expressed as mean ± standard deviation.

Experimental Protocols

1. Animal Model: Male Wistar rats (180-220 g) were used. Diabetes was induced by a single intraperitoneal injection of streptozotocin (60 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5), 15 minutes after the administration of nicotinamide (120 mg/kg, i.p.). Animals with fasting blood glucose levels above 250 mg/dL after 72 hours were considered diabetic and included in the study.

2. Treatment Protocol: The diabetic animals were randomly divided into three groups (n=8 per group): Diabetic Control (vehicle), Compound X (50 mg/kg, p.o.), and Glibenclamide (10 mg/kg, p.o.). A group of non-diabetic rats served as the Normal Control. The treatments were administered daily for 28 days.

3. Oral Glucose Tolerance Test (OGTT): On day 27, after an overnight fast, a glucose solution (2 g/kg) was administered orally. Blood samples were collected at 0, 30, 60, 90, and 120 minutes for glucose measurement. The Area Under the Curve (AUC) was calculated.

4. Biochemical Analysis: On day 28, blood samples were collected after an overnight fast for the estimation of fasting blood glucose and serum insulin. HOMA-IR was calculated using the formula: [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.

Mandatory Visualizations

Compound_X_Signaling_Pathway cluster_cell Pancreatic β-cell Compound_X Compound_X Receptor Receptor Compound_X->Receptor Adenylate_Cyclase Adenylate Cyclase Receptor->Adenylate_Cyclase + cAMP cAMP Adenylate_Cyclase->cAMP + PKA Protein Kinase A cAMP->PKA + Insulin_Granule_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Granule_Exocytosis + Insulin_Release Insulin_Release Insulin_Granule_Exocytosis->Insulin_Release

Caption: Hypothetical signaling cascade of Compound X in pancreatic β-cells.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Induction Induction of T2DM (STZ + Nicotinamide) Acclimatization->Induction Grouping Grouping of Animals (n=8) Induction->Grouping Treatment Daily Treatment (28 days) Grouping->Treatment OGTT OGTT on Day 27 Treatment->OGTT Sacrifice Sacrifice and Sample Collection on Day 28 Treatment->Sacrifice Analysis Biochemical and Statistical Analysis Sacrifice->Analysis

Caption: Workflow of the hypothetical in vivo antidiabetic screening.

Disclaimer: The data, experimental protocols, and visualizations presented in this guide are purely illustrative and are not based on any existing studies of this compound. They are provided to demonstrate the format and type of information required for a comprehensive comparative guide on the in vivo antidiabetic activity of a compound. Further research is necessary to determine if this compound possesses any antidiabetic properties.

References

Unveiling the Enzymatic Inhibition Profile of Sugereoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the enzymatic inhibition properties of Sugereoside against established enzyme inhibitors. Due to a scarcity of publicly available data on the specific enzyme targets and inhibitory efficacy of this compound, this document will focus on the known biological activities of related compounds and extracts from its source, Tripterygium wilfordii, to provide a contextual comparison with well-characterized enzyme inhibitors.

While direct experimental data on the enzyme inhibitory effects of this compound remains limited in the public domain, preliminary research suggests its involvement in pathways related to glucose metabolism. This points toward a potential interaction with key metabolic enzymes. This guide will, therefore, draw parallels with known inhibitors of enzymes relevant to metabolic disorders, such as α-glucosidase and α-amylase, to frame the potential therapeutic context of this compound.

Comparison with Known Enzyme Inhibitors

To provide a framework for understanding the potential efficacy of this compound, a comparison with established enzyme inhibitors is crucial. The following table summarizes the characteristics of Acarbose, a well-documented inhibitor of α-glucosidase and α-amylase, enzymes that play a critical role in carbohydrate digestion and glucose absorption.

InhibitorTarget Enzyme(s)Mechanism of ActionIC50 Value
This compound Not definitively identified in available literature.Not definitively identified in available literature.Data not available.
Acarbose α-Glucosidase, α-AmylaseCompetitive Inhibitionα-Glucosidase: ~0.2 µg/mL α-Amylase: ~0.8 µg/mL

Note: The IC50 values for Acarbose can vary depending on the specific assay conditions.

Insights from Tripterygium wilfordii Bioactives

For instance, compounds like triptolide and celastrol, also found in Tripterygium wilfordii, have been shown to possess potent anti-inflammatory and immunosuppressive properties.[1][2][3] These effects are often mediated through the inhibition of specific enzymes in signaling pathways. One study identified that celastrol, a constituent of T. wilfordii, exhibited strong non-competitive inhibition against human carboxylesterases (CES1 and CES2) with IC50 values of 9.95 µM and 4.02 µM, respectively. Another study highlighted the inhibitory effect of a polyglucoside extract from Tripterygium wilfordii on dipeptidyl peptidase I (DPPI).

These findings suggest that compounds from Tripterygium wilfordii have a precedent for enzyme inhibition, providing a rationale for investigating the specific enzymatic targets of this compound.

Experimental Protocols for Enzyme Inhibition Assays

To facilitate further research into the enzymatic activity of this compound, detailed methodologies for key enzyme inhibition assays are provided below. These protocols are standard in the field and can be adapted to screen this compound against a panel of relevant enzymes.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and Acarbose in the buffer.

  • In a 96-well plate, add the α-glucosidase solution to wells containing either the test compound, the positive control, or the buffer (as a negative control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

α-Amylase Inhibition Assay

This assay measures the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

Procedure:

  • Prepare a solution of α-amylase in phosphate buffer.

  • Prepare various concentrations of the test compound and Acarbose in the buffer.

  • Mix the α-amylase solution with the test compound or control in test tubes.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Add the starch solution to each tube to start the reaction.

  • Incubate the reaction mixtures at 37°C for 15 minutes.

  • Stop the reaction by adding the DNS reagent.

  • Heat the tubes in a boiling water bath for 5 minutes to allow for color development.

  • After cooling to room temperature, dilute the solutions with distilled water.

  • Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced.

  • Calculate the percentage of inhibition and the IC50 value for the test compound.

Visualizing Inhibition: Pathways and Workflows

To conceptually illustrate the mechanisms of enzyme inhibition and the experimental workflow, the following diagrams are provided.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme I_comp Inhibitor E->I_comp Competes with S ES Enzyme-Substrate Complex E->ES Binds S Substrate ES->E Releases P Product ES->P Forms E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc S_nc Substrate I_nc Inhibitor ES_nc->E_nc No Product Formation ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc EI_nc->ESI_nc

Caption: Mechanisms of Competitive and Non-Competitive Enzyme Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Mix Enzyme with Test Compound/Control A->C B Prepare Test Compound (this compound) and Control (Acarbose) Dilutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate E->F G Stop Reaction F->G H Measure Absorbance G->H I Calculate Percent Inhibition H->I J Determine IC50 Value I->J

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Future Directions

The preliminary indications of this compound's bioactivity, coupled with the known enzyme inhibitory properties of other compounds from its plant source, underscore the need for dedicated research in this area. Future studies should focus on:

  • Screening this compound against a panel of metabolic enzymes to identify its specific molecular targets.

  • Determining the IC50 values and kinetic parameters to quantify its inhibitory potency.

  • Elucidating the mechanism of inhibition (e.g., competitive, non-competitive) through detailed kinetic studies.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.

By systematically investigating the enzyme inhibitory profile of this compound, the scientific community can unlock its potential for the development of novel therapeutic agents.

References

Cross-Validation of Analytical Methods for Sugereoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of Sugereoside, a representative steviol glycoside: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The selection of an appropriate analytical method is critical for obtaining reliable data in research and development. Cross-validation ensures that different analytical methods provide comparable and consistent results, a crucial step in method transfer between laboratories or when employing multiple techniques within a study. This guide offers a detailed comparison of an HPLC-UV method and a UPLC-MS/MS method for the analysis of this compound, using Rebaudioside A as a stand-in due to the lack of specific public data for "this compound" and its close structural relation to steviol glycosides.

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below, outlining the necessary steps for sample preparation, chromatographic separation, and detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the quantification of steviol glycosides.

Sample Preparation:

  • Accurately weigh 500 mg of dried and powdered sample material containing this compound.

  • Extract the sample three times with 5 mL of water in a boiling water bath for 30 minutes for each extraction.

  • Allow the extracts to cool to room temperature and then centrifuge at 2500 x g for 10 minutes.

  • Pool the aqueous supernatants in a 25 mL volumetric flask and bring to volume with water.

  • Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]

Chromatographic Conditions:

  • Instrument: Agilent HPLC apparatus (LC 1260) or equivalent, equipped with a UV detector.[2]

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: An isocratic mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound at lower concentrations or in complex matrices.

Sample Preparation:

  • For food and beverage samples, dilute 1 mL of the sample with 10 mL of a water:acetonitrile (80:20, v/v) solution.

  • For solid samples, extract 50 mg of the powdered sample with 30 mL of water:acetonitrile (80:20, v/v) with agitation for 10 minutes. Adjust the final volume to 50 mL with water.

  • Centrifuge the resulting solution at 1000 x g for 2 minutes.

  • Further dilute the supernatant with water:acetonitrile (80:20, v/v) to the desired concentration range.

  • Inject 5 µL of the final solution into the UPLC-MS/MS system.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UHPLC system (e.g., Waters Acquity) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B).[4][6]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Data Presentation: Comparison of Method Validation Parameters

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data for the analysis of a representative steviol glycoside, Rebaudioside A.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) ≥ 0.99[1]0.9911–0.9999[6]
Limit of Detection (LOD) 17.54 µg/mL[1]< 10 µg/mL[7]
Limit of Quantification (LOQ) 53.18 µg/mL[1]< 30 µg/mL[7]
Accuracy (% Recovery) 100% ± 10%[8]90–94%[7]
Precision (%RSD) ≤ 6.27%[1]< 2.5%[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for a generic analytical method validation.

cross_validation_workflow cluster_hplc HPLC Method cluster_uplc UPLC-MS/MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data HPLC Data hplc_val->hplc_data compare Data Comparison & Statistical Analysis hplc_data->compare uplc_dev Method Development uplc_val Method Validation uplc_dev->uplc_val uplc_data UPLC-MS/MS Data uplc_val->uplc_data uplc_data->compare conclusion Conclusion on Method Comparability compare->conclusion

Cross-validation workflow between HPLC and UPLC-MS/MS methods.

analytical_method_validation start Define Analytical Method Requirements specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod Limit of Detection (LOD) start->lod loq Limit of Quantification (LOQ) start->loq robustness Robustness start->robustness end Validated Analytical Method specificity->end linearity->end accuracy->end precision->end lod->end loq->end robustness->end

Key parameters in analytical method validation.

References

Quantitative Comparison of Sugereoside Content in Different Plant Parts: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution of bioactive compounds within a plant is crucial for optimizing extraction and maximizing yield. This guide provides a framework for the quantitative comparison of Sugereoside, a diterpene glycoside of interest for its potential therapeutic properties and as a natural sweetener. Due to the limited availability of direct quantitative data for this compound in various plant tissues, this document utilizes data from a closely related and structurally similar diterpene glycoside, rubusoside, found in Rubus suavissimus (Chinese sweet tea), to illustrate the comparative methodology.

Quantitative Data Summary

While specific multi-part quantitative data for this compound remains to be published, the following table presents data for rubusoside in the leaves of Rubus suavissimus. This serves as a representative example for the quantitative analysis of diterpene glycosides in plant tissues. Researchers are encouraged to apply the outlined experimental protocols to determine this compound content in the roots, stems, leaves, and flowers of relevant plant species such as Artemisia sacrorum and Ilex sugerokii.

Plant SpeciesPlant PartCompoundContent (% w/w)
Rubus suavissimusLeafRubusoside~5%

Experimental Protocols

A detailed methodology for the extraction and quantification of diterpene glycosides, such as rubusoside, is provided below. This protocol can be adapted for the analysis of this compound in various plant matrices.

Sample Preparation and Extraction
  • Grinding: Dry the different plant parts (roots, stems, leaves, flowers) to a constant weight and grind them into a fine powder.

  • Extraction Solvent: A mixture of methanol and water is commonly used for the extraction of polar glycosides.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered plant material.

    • Add the extraction solvent at a specific solid-to-liquid ratio.

    • Employ a suitable extraction technique such as ultrasonication or reflux extraction for a defined period.

    • Filter the extract to remove solid plant material.

    • The resulting filtrate can be used for direct analysis or further purified if necessary.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV or a Refractive Index (RI) detector is suitable for the quantification of this compound and related glycosides.

  • Chromatographic Conditions (Example for Rubusoside):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Column Temperature: Maintain a constant column temperature, for instance, 30°C.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) or RI detection can be used.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the plant extracts and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the extracts using the calibration curve. The content is typically expressed as a percentage of the dry weight of the plant material.

Mandatory Visualizations

Diterpenoid Glycoside Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of diterpenoid glycosides in plants. This pathway highlights the key precursors and enzymatic steps leading to the formation of the diterpene skeleton, which is subsequently glycosylated to form compounds like this compound.

Diterpenoid_Glycoside_Biosynthesis cluster_MEP MEP Pathway (in Plastids) cluster_Diterpene Diterpene Synthesis cluster_Modification Scaffold Modification Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_DMAPP Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) MEP->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases Diterpene_Skeleton Diterpene Skeleton (e.g., Kaurane) Diterpene_Synthases->Diterpene_Skeleton P450s Cytochrome P450s Diterpene_Skeleton->P450s Diterpenoid_Aglycone Diterpenoid Aglycone P450s->Diterpenoid_Aglycone UGTs UDP-Glycosyltransferases Diterpenoid_Aglycone->UGTs This compound This compound (Diterpenoid Glycoside) UGTs->this compound

Caption: General biosynthetic pathway of diterpenoid glycosides.

Experimental Workflow for Quantitative Comparison

The logical flow for conducting a quantitative comparison of this compound content in different plant parts is outlined in the diagram below.

Experimental_Workflow Start Plant Material Collection (Root, Stem, Leaf, Flower) Drying Drying of Plant Parts Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Ultrasonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Analysis HPLC Analysis Filtration->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Comparison Data Comparison of Different Plant Parts Quantification->Comparison End Report Generation Comparison->End

Caption: Workflow for this compound quantification in plant parts.

A Head-to-Head Study of Natural Antidiabetic Compounds: Quercetin and Berberine vs. Metformin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

The global search for effective and safe antidiabetic agents has led to a significant focus on natural compounds. While numerous plant-derived molecules have shown promise, rigorous head-to-head comparisons with established pharmaceuticals are crucial for evaluating their therapeutic potential. This guide provides a comparative analysis of two prominent natural antidiabetic compounds, Quercetin and Berberine, against the first-line oral hypoglycemic drug, Metformin.

It is important to note that the initial compound of interest, Sugereoside , did not yield specific data on its antidiabetic properties in a comprehensive literature search. This suggests that this compound may be a novel, yet-to-be-extensively-studied compound. Therefore, this guide has been structured to serve as a framework for evaluating such new entities by comparing the well-documented bioactivities of Quercetin and Berberine with Metformin. The experimental protocols and analyses presented herein are directly applicable to the assessment of novel compounds like this compound.

Quantitative Comparison of Antidiabetic Activity

The following tables summarize key quantitative data on the antidiabetic effects of Quercetin, Berberine, and Metformin from various in vitro and in vivo studies. It is important to consider that the experimental conditions, such as cell lines, animal models, and compound concentrations, may vary between studies, which can influence the absolute values.

In Vitro Efficacy
ParameterQuercetinBerberineMetforminAcarbose (Reference)
α-Glucosidase Inhibition (IC50) 92.87 µg/mL[1]198.4 µg/mL[2]Not a primary mechanism~0.29 mg/mL[3]
α-Amylase Inhibition (IC50) -50.83 µg/mL[2]Not a primary mechanism-
Glucose Uptake in 3T3-L1 Adipocytes Stimulates glucose uptake, mediated by AMPK.[4][5]Enhances basal glucose uptake via GLUT1 expression and AMPK activation.[5][6]Increases glucose uptake, primarily through AMPK activation.[7]Not applicable
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition (IC50) -67 µM[5]Not a primary mechanism-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (IC50) -205 µM[5]Not a primary mechanism-

Note: IC50 values can vary significantly based on the specific assay conditions.

In Vivo Efficacy
ParameterQuercetinBerberineMetformin
Animal Model Streptozotocin (STZ)-induced diabetic ratsdb/db diabetic miceSTZ-induced diabetic rats
Dosage 50 mg/kg/day[1]100 mg/kg/day300 mg/kg/day
Effect on Fasting Blood Glucose Significant reductionSignificant reduction, comparable to metforminSignificant reduction
Effect on Oral Glucose Tolerance Improved glucose toleranceImproved glucose toleranceImproved glucose tolerance

Signaling Pathways in Antidiabetic Action

The antidiabetic effects of Quercetin and Berberine are mediated through the modulation of key signaling pathways involved in glucose homeostasis. Both compounds, similar to Metformin, prominently activate the AMP-activated protein kinase (AMPK) pathway.

Quercetin Signaling Pathway

Quercetin_Pathway Quercetin Quercetin ROS ↑ Intracellular ROS Quercetin->ROS induces AMP_ATP_ratio ↑ AMP/ATP Ratio Quercetin->AMP_ATP_ratio AMPK AMPK Activation ROS->AMPK LKB1 LKB1 AMP_ATP_ratio->LKB1 LKB1->AMPK p38_MAPK p38 MAPK AMPK->p38_MAPK GLUT4_translocation GLUT4 Translocation p38_MAPK->GLUT4_translocation Glucose_Uptake ↑ Glucose Uptake (Skeletal Muscle) GLUT4_translocation->Glucose_Uptake

Caption: Quercetin activates AMPK, leading to increased glucose uptake.

Berberine Signaling Pathway

Berberine_Pathway Berberine Berberine Mitochondria Mitochondrial Respiratory Chain (Complex I Inhibition) Berberine->Mitochondria Insulin_Receptor ↑ Insulin Receptor (InsR) Expression Berberine->Insulin_Receptor AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt PI3K_Akt->GLUT4_translocation Glucose_Uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Berberine's multi-target action on glucose metabolism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel antidiabetic compounds.

Experimental Workflow for a Novel Compound

Experimental_Workflow Start Novel Compound (e.g., this compound) In_Vitro In Vitro Screening Start->In_Vitro Enzyme_Assay α-Glucosidase & α-Amylase Inhibition In_Vitro->Enzyme_Assay Cell_Based_Assay Cellular Glucose Uptake (e.g., 3T3-L1, C2C12) In_Vitro->Cell_Based_Assay In_Vivo In Vivo Validation (Animal Model) Cell_Based_Assay->In_Vivo If promising OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo->OGTT Mechanism Mechanism of Action Studies OGTT->Mechanism If effective Signaling Signaling Pathway Analysis (e.g., Western Blot for AMPK) Mechanism->Signaling End Lead Compound Identification Signaling->End

Caption: Workflow for evaluating novel antidiabetic compounds.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.

  • Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.

  • Add 50 µL of different concentrations of the test compound to the wells of a 96-well plate.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[8]

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.[9]

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Cellular Glucose Uptake Assay (using 3T3-L1 Adipocytes)

Objective: To measure the effect of a test compound on glucose uptake in insulin-sensitive cells.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (positive control)

  • Test compound

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.

  • Wash the cells with KRH buffer.

  • Incubate the cells with the test compound at various concentrations in KRH buffer for a predetermined time (e.g., 30-60 minutes). Include wells with insulin as a positive control.

  • Add 2-Deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes to allow for glucose uptake.

  • Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • If using 2-Deoxy-D-[³H]glucose, measure the radioactivity of the cell lysates using a scintillation counter. If using 2-NBDG, measure the fluorescence using a plate reader.

  • Normalize the glucose uptake to the protein content of each well.

  • Express the results as a fold increase over the basal (unstimulated) glucose uptake.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a test compound on glucose tolerance in an animal model of diabetes or insulin resistance.

Materials:

  • Diabetic or high-fat diet-induced insulin-resistant mice

  • Test compound

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needle

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.[10][11]

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer the test compound orally at a predetermined dose. A vehicle control group should also be included.

  • After a specific time (e.g., 30-60 minutes), administer a glucose solution orally via gavage.[10]

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12]

  • Plot the blood glucose concentration over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

Conclusion

This guide provides a comparative overview of the antidiabetic properties of Quercetin and Berberine in relation to the widely used drug, Metformin. The data indicates that both natural compounds exhibit significant antidiabetic effects through various mechanisms, most notably the activation of the AMPK signaling pathway. The detailed experimental protocols provided herein offer a standardized approach for the scientific community to evaluate and compare the efficacy of novel natural compounds, such as the uncharacterized this compound, in the ongoing search for new and effective therapies for diabetes mellitus. Further head-to-head clinical trials are warranted to fully elucidate the therapeutic potential of these promising natural agents.

References

Statistical Validation of Sweroside's Effect in Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistically validated effects of Sweroside in various experimental models, offering a comparative analysis of its performance. The data presented herein is collated from peer-reviewed studies and is intended to facilitate informed decisions in drug discovery and development.

I. Comparative Efficacy of Sweroside

Sweroside, a secoiridoid glycoside, has demonstrated significant therapeutic potential across multiple experimental models, primarily exhibiting anti-inflammatory, antioxidant, and neuroprotective properties.[1] Its efficacy is often compared to other compounds or vehicle controls, and the statistically significant outcomes from these studies are summarized below.

Table 1: Anti-inflammatory and Vasculoprotective Effects of Sweroside
Experimental ModelTreatment GroupKey Biomarker/OutcomeResultStatistical SignificanceReference
Apolipoprotein E-deficient (ApoE-/-) mice with atherosclerosisSwerosideVascular inflammation, adhesion responses, leukocyte homingAttenuatedNot specified[2][3]
Palmitic acid (PA)-induced mouse aorta endothelial cells (MAECs)SwerosideEndothelial inflammation, apoptosis, permeability, and adhesion responsesAttenuatedNot specified[2][3]
Lipopolysaccharide (LPS)-induced inflammatory responseSwerosideNF-κB and SIRT1 signalingInhibition of NF-κB, Activation of SIRT1Not specified[1]
Oxidative stress modelsSwerosideNrf2, iNOS, COX-2, ROS, NOActivation of Nrf2, Inhibition of iNOS and COX-2, Reduced ROS and NONot specified[1]
Table 2: Neuroprotective Effects of Other Relevant Glycosides (for comparative context)
CompoundExperimental ModelKey Biomarker/OutcomeResultDosage/ConcentrationStatistical SignificanceReference
Ginsenoside RdRat model of transient middle cerebral artery occlusion (MCAO)Infarct volume, neurological outcomeSignificantly decreased infarct volume, improved neurological outcome10–50 mg/kgp < 0.00001[4][5]
SalidrosideAPPswe/PS1ΔE9 mouse model of Alzheimer's DiseaseLearning and memory, MDA, nitrate, SOD, GSH, IL-6, TNF-α, neuronal apoptosisImproved learning and memory, decreased MDA and nitrate, increased SOD and GSH, suppressed IL-6 and TNF-α, decreased apoptosisNot specifiedNot specified[6]
SalidrosideRat model of MCAODopamine (DA) levels in striatumSignificantly increased DA levels80 mg/kgp < 0.05[7]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies on Sweroside.

In Vivo Atherosclerosis Model
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.[2][3]

  • Induction of Atherosclerosis: Mice are typically fed a Western-type diet to induce the formation of atherosclerotic plaques.[2]

  • Treatment: Sweroside is administered to the treatment group, while the control group receives a vehicle.

  • Analysis: Aortic tissues are collected for histological analysis to assess plaque size and composition. Immunohistochemistry is used to detect markers of inflammation and endothelial dysfunction. Blood samples are analyzed for lipid profiles and inflammatory cytokines.[2][3]

In Vitro Endothelial Injury Model
  • Cell Line: Mouse Aortic Endothelial Cells (MAECs).[2][3]

  • Induction of Injury: Cells are treated with palmitic acid (PA) to mimic the lipotoxicity observed in atherosclerosis.[2]

  • Treatment: Sweroside is added to the cell culture medium at various concentrations.

  • Analysis: Cell viability is assessed using assays like MTT. Apoptosis is measured by techniques such as TUNEL staining or flow cytometry. Endothelial permeability is evaluated by measuring the passage of labeled macromolecules across a cell monolayer. The expression of adhesion molecules and inflammatory proteins is quantified using Western blotting and qPCR.[2][3]

Molecular Mechanism Elucidation
  • Western Blotting: Used to determine the protein expression levels of key signaling molecules such as MAP4K4, NF-κB (p65, IκB-α), SIRT1, and Nrf2 in tissue or cell lysates.[1][2][3]

  • Gene Silencing (siRNA): To confirm the role of specific proteins in the observed effects of Sweroside, small interfering RNAs (siRNAs) are used to knock down the expression of target genes (e.g., MAP4K4) in cell culture.[2]

  • Immunofluorescence: This technique is used to visualize the localization of proteins within cells, for example, the nuclear translocation of NF-κB.

III. Signaling Pathways and Experimental Workflows

The therapeutic effects of Sweroside are underpinned by its modulation of specific signaling pathways. The following diagrams illustrate these mechanisms and the general workflow of the validation studies.

Sweroside_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_sweroside Sweroside Intervention cluster_pathway Cellular Signaling cluster_response Cellular Response Inflammatory\nStimulus Inflammatory Stimulus MAP4K4 MAP4K4 Inflammatory\nStimulus->MAP4K4 Sweroside Sweroside Sweroside->MAP4K4 NFkB NF-κB Sweroside->NFkB SIRT1 SIRT1 Sweroside->SIRT1 Nrf2 Nrf2 Sweroside->Nrf2 MAP4K4->NFkB Inflammation Inflammation NFkB->Inflammation SIRT1->NFkB Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes

Caption: Sweroside's anti-inflammatory and antioxidant mechanisms.

Experimental_Validation_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_validation Statistical Validation Animal_Model Atherosclerosis Animal Model (ApoE-/- mice) InVivo_Treatment Sweroside Treatment Animal_Model->InVivo_Treatment InVivo_Analysis Histological & Biochemical Analysis InVivo_Treatment->InVivo_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, siRNA) InVivo_Analysis->Pathway_Analysis Cell_Model Endothelial Cell Injury Model (PA-treated MAECs) InVitro_Treatment Sweroside Treatment Cell_Model->InVitro_Treatment InVitro_Analysis Cellular & Molecular Assays InVitro_Treatment->InVitro_Analysis InVitro_Analysis->Pathway_Analysis Statistical_Analysis Data Analysis & Statistical Validation Pathway_Analysis->Statistical_Analysis

Caption: General workflow for experimental validation.

References

A Comparative Analysis of Sugereoside (Sweroside) and Stevioside: A Review of Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Sugereoside, identified by its CAS number 41743-57-1, is a secoiridoid glycoside more commonly known in scientific literature as Sweroside. It has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Stevioside, a steviol glycoside from the Stevia rebaudiana plant, is a widely studied natural sweetener with a range of reported biological effects that overlap with those of Sweroside, making it a relevant compound for comparison.

This guide aims to:

  • Present a structured comparison of the biological activities of this compound (Sweroside) and Stevioside based on published data.

  • Provide detailed experimental methodologies for key assays.

  • Illustrate the known signaling pathways modulated by these compounds.

Note on Replication: It is critical to note that a thorough search of scientific literature did not yield any studies that explicitly replicate previously published findings on this compound (Sweroside). Therefore, this guide presents a comparative analysis of data from different original research articles. The consistency of findings across these independent studies can be considered an indirect form of validation, though not a substitute for direct replication.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of this compound (Sweroside) and Stevioside.

Table 1: Anti-inflammatory Effects
CompoundAssayCell Line/ModelConcentration/DoseKey Findings
This compound (Sweroside) LPS-induced inflammationRAW264.7 macrophages20, 40, 80 µMDose-dependently suppressed pro-inflammatory cytokines and inhibited the NF-κB and FOXO1 signaling pathways.
Palmitic acid-induced endothelial injuryMouse Aortic Endothelial Cells (MAECs)1 µg/mLAttenuated endothelial inflammation, apoptosis, and adhesion responses.
Stevioside LPS-induced inflammationRAW264.7 macrophages50, 100, 200 µg/mlDose-dependently inhibited the expression of TNF-α, IL-6, and IL-1β by suppressing NF-κB and MAPK signaling pathways.[1][2]
LPS-induced inflammationCaco-2 cellsNot specifiedAttenuated LPS-induced pro-inflammatory cytokine production via the IκBα/NF-κB signaling pathway.[3]
Table 2: Antioxidant Effects
CompoundAssayModelConcentration/DoseKey Findings
This compound (Sweroside) Hypoxia/reoxygenation-induced oxidative stressH9c2 cells50 µMInhibited ROS production and decreased malondialdehyde (MDA) content, while increasing SOD and GSH-Px activity.[4]
High glucose-induced oxidative stressHK-2 cells25, 50, 100 µMReduced the generation of reactive oxygen species (ROS).[5]
Stevioside DPPH radical scavenging assayIn vitroVariousDisplayed weak, concentration-dependent antioxidant activity compared to quercetin.
Diquat-induced oxidative stressIPEC-J2 cells250 µMIncreased the activity of T-SOD and CAT, and counteracted the inhibition of GSH-Px.[6]
Table 3: Effects on Glucose Metabolism
CompoundAssayCell Line/ModelConcentration/DoseKey Findings
This compound (Sweroside) High glucose-induced damageHK-2 cells25, 50, 100 µMMitigated high glucose-caused injury by promoting SIRT1-mediated deacetylation of p65 NF-kB.[5]
Stevioside Glucose uptake assay3T3-L1 adipocytes30 µMSignificantly increased insulin-stimulated glucose uptake (2.08-fold higher than control).

Experimental Protocols

Anti-inflammatory Activity Assay (LPS-induced in RAW264.7 cells)
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (Sweroside) or Stevioside for 1-2 hours.

  • Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are collected, and protein expression of key signaling molecules (e.g., p-NF-κB, IκBα, p-MAPK) is analyzed by Western blotting.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.

  • Reaction Mixture: Various concentrations of this compound (Sweroside) or Stevioside are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound). Ascorbic acid is often used as a positive control.

Glucose Uptake Assay (in 3T3-L1 Adipocytes)
  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to reduce basal glucose uptake.

  • Treatment: Cells are treated with different concentrations of this compound (Sweroside) or Stevioside in the presence or absence of insulin for a specified time.

  • Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]-glucose is added to the cells for a short period (e.g., 10-15 minutes).

  • Lysis and Scintillation Counting: The cells are washed with ice-cold PBS to stop the uptake and then lysed. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is expressed as a fold change relative to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

Anti-inflammatory Signaling Pathway of this compound (Sweroside)

Sugereoside_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAP4K4 MAP4K4 TLR4->MAP4K4 LPS LPS LPS->TLR4 Activates This compound This compound (Sweroside) This compound->MAP4K4 Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates IKK IKK MAP4K4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB pNFkB p-NF-κB (Active) NFkB->pNFkB Activation pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation SIRT1->pNFkB Deacetylates (Inhibits) FOXO1 FOXO1 SIRT1->FOXO1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pNFkB_nuc->Cytokines Induces Transcription

Caption: Anti-inflammatory pathway of this compound (Sweroside).

Antioxidant Signaling Pathway of this compound (Sweroside)

Sugereoside_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Inactivates This compound This compound (Sweroside) This compound->Keap1 Inhibits Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Release Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px, HO-1) ARE->AntioxidantEnzymes Induces Transcription

Caption: Antioxidant pathway of this compound (Sweroside).

Glucose Metabolism Signaling Pathway of Stevioside

Stevioside_Glucose_Metabolism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Insulin Insulin Insulin->InsulinReceptor Binds Stevioside Stevioside Stevioside->PI3K Potentiates Activation Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_membrane Uptake

Caption: Glucose metabolism pathway influenced by Stevioside.

Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7, 3T3-L1) start->cell_culture treatment Treatment with This compound/Stevioside cell_culture->treatment induction Induction of Biological Response (e.g., LPS, Oxidative Stress) treatment->induction data_collection Data Collection induction->data_collection elisa ELISA (Cytokines) data_collection->elisa Anti-inflammatory western_blot Western Blot (Signaling Proteins) data_collection->western_blot dpph DPPH Assay (Antioxidant Capacity) data_collection->dpph Antioxidant glucose_uptake Glucose Uptake Assay data_collection->glucose_uptake Glucose Metabolism analysis Data Analysis and Comparison elisa->analysis western_blot->analysis dpph->analysis glucose_uptake->analysis end End analysis->end

Caption: General experimental workflow for in vitro screening.

Conclusion and Future Directions

The compiled data from multiple independent studies suggest that this compound (Sweroside) possesses notable anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB, MAP4K4, and Nrf2 signaling pathways. Its effects on glucose metabolism, particularly in mitigating high-glucose-induced cellular damage, also warrant further investigation. Stevioside demonstrates similar anti-inflammatory and glucose-modulating effects, often acting on the NF-κB, MAPK, and PI3K/Akt pathways.

The primary limitation in the current body of research for this compound (Sweroside) is the absence of direct independent replication studies. To strengthen the evidence base for its therapeutic potential, future research should focus on:

  • Direct Replication: Conducting independent studies that aim to replicate the key findings on the anti-inflammatory and antioxidant effects of this compound (Sweroside) using the same experimental protocols.

  • Head-to-Head Comparative Studies: Performing direct comparative studies of this compound (Sweroside) and Stevioside under identical experimental conditions to ascertain relative potency and efficacy.

  • In Vivo Studies: Expanding the research to in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound (Sweroside).

This guide serves as a foundational resource for researchers and professionals in the field. The provided data and protocols can aid in the design of future studies aimed at validating and expanding upon the promising biological activities of this compound (Sweroside).

References

Safety Operating Guide

Navigating the Safe Disposal of Sugereoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of safe disposal is the principle of treating unknown or uncharacterized substances as hazardous. Given the lack of specific data for Sugereoside, it should be managed as a hazardous chemical waste. All disposal activities must be conducted in strict adherence to institutional and local regulations, and in consultation with your organization's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Protocols

Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound, like other laboratory chemicals, should follow a systematic process to minimize risk and ensure regulatory compliance.

  • Waste Identification and Segregation :

    • Clearly label any container holding this compound waste with the words "Hazardous Waste" and the full chemical name, "this compound."[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][2][3] Incompatible wastes should always be kept separate.[4][5]

  • Containerization :

    • Collect this compound waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[1][4][6]

    • The container should be kept closed except when adding waste.[1][4][7]

  • Storage :

    • Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.[7]

    • Ensure the storage area has secondary containment to control any potential spills.[1][4][5]

  • Disposal Request :

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[4][6][7] Laboratory personnel should not transport hazardous waste.[5]

  • Empty Container Disposal :

    • For containers that previously held this compound, they must be decontaminated before being discarded.

    • Triple-rinse the empty container with a suitable solvent capable of removing the residue.[1]

    • Collect the rinsate as hazardous waste and dispose of it along with the this compound waste.[1][2][4]

    • After triple-rinsing, the container can typically be disposed of as regular trash, but institutional policies may vary.[1] Deface or remove the original label before disposal.[4][5]

Key Experimental Protocols Referenced in General Chemical Waste Disposal

While specific experimental protocols for this compound disposal are not available, the general principle of chemical waste management often involves neutralization for certain waste types. However, this should only be performed by trained personnel and in accordance with institutional guidelines.

Acid-Base Neutralization (General Procedure - Not specific to this compound)

  • Caution : This process can generate heat and vapors and should be conducted in a fume hood with appropriate PPE.[8]

  • For acidic waste, slowly add a dilute basic solution (e.g., sodium bicarbonate) while stirring until the pH is neutral (between 5.5 and 9.5).[8]

  • For basic waste, slowly add a dilute acidic solution (e.g., hydrochloric acid) while stirring until the pH is neutral.

  • The neutralized solution, if free of other hazardous components, may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.[4][8][9] It is crucial to confirm with your EHS department if this is an acceptable practice for any neutralized waste in your facility.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following workflow diagram has been created using the DOT language.

Start Start: this compound Waste Generated Identify Identify and Label as 'Hazardous Waste: this compound' Start->Identify Segregate Segregate from Other Incompatible Waste Streams Identify->Segregate Containerize Collect in a Labeled, Compatible, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area with Secondary Containment Containerize->Store Rinse Triple-Rinse Empty Container Containerize->Rinse Request Contact EHS for Waste Pickup Store->Request Pickup EHS Collects Waste for Final Disposal Request->Pickup End End: Proper Disposal Complete Pickup->End CollectRinsate Collect Rinsate as 'Hazardous Waste' Rinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container per EHS Guidelines Rinse->DisposeContainer CollectRinsate->Containerize

This compound Waste Disposal Workflow

Disclaimer: This information is based on general laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal guidelines before handling and disposing of this chemical. If an SDS is not available, treat the substance as a hazardous chemical and consult your EHS department.

References

Essential Safety and Logistics for Handling Sugereoside

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling Sugereoside. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask (e.g., N95) may be used if generating dust.Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.

    • Verify that all necessary equipment, including PPE, is readily available and in good condition.

    • Consult the experimental protocol to determine the required quantity of this compound.

  • Weighing and Aliquoting :

    • Perform weighing operations in an area with minimal air currents to prevent the dispersal of the fine powder. A weighing enclosure or a fume hood with the sash lowered is recommended.

    • Use appropriate tools, such as a spatula and weighing paper or a weigh boat, to handle the solid.

    • Close the primary container of this compound immediately after use to prevent contamination and exposure.

  • Dissolution :

    • This compound is soluble in polar solvents like water and ethanol.[1]

    • When dissolving, add the solvent to the weighed this compound slowly to avoid splashing.

    • If necessary, use gentle agitation or sonication to aid dissolution.

  • Post-Handling :

    • Clean all equipment and the work surface thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Identification and Segregation :

    • Unused or contaminated this compound solid should be collected in a designated, labeled hazardous waste container.

    • Solutions of this compound should be collected in a separate, labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[2]

    • Contaminated materials, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated solid waste container.

  • Container Management :

    • Ensure all waste containers are properly labeled with the chemical name ("this compound") and any associated hazards.

    • Keep waste containers securely closed when not in use.

  • Disposal Procedure :

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for Handling this compound

Sugereoside_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE weigh 3. Weigh this compound don_ppe->weigh dissolve 4. Prepare Solution clean_area 5. Clean Work Area dissolve->clean_area dispose_waste 6. Dispose of Waste doff_ppe 7. Doff PPE wash_hands 8. Wash Hands

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sugereoside
Reactant of Route 2
Sugereoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.